benzyl N-(2-amino-1-cyclohexylethyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-(2-amino-1-cyclohexylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHYRTJICSXCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
literature review of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate in organic synthesis
The following is an in-depth technical guide on Benzyl N-(2-amino-1-cyclohexylethyl)carbamate , a critical chiral building block in organic synthesis.
Part 1: Executive Summary & Chemical Identity
Benzyl N-(2-amino-1-cyclohexylethyl)carbamate (also known as N-Cbz-1-cyclohexyl-1,2-ethanediamine ) is a specialized, mono-protected 1,2-diamine scaffold. It serves as a pivotal intermediate in the synthesis of peptidomimetics, chiral organocatalysts, and pharmaceutical agents—particularly protease inhibitors (e.g., Cathepsin K and DPP-4 inhibitors).
The molecule features a cyclohexyl group adjacent to a stereocenter, providing significant steric bulk and lipophilicity compared to its phenyl analog. The Cbz (benzyloxycarbonyl) group "masks" one amine, allowing for regio- and chemoselective functionalization of the free primary amine.
Chemical Structure & Properties[1][2][3][4][5][6]
| Property | Detail |
| IUPAC Name | Benzyl N-(2-amino-1-cyclohexylethyl)carbamate |
| Common Name | N-Cbz-1-cyclohexyl-1,2-ethanediamine |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.38 g/mol |
| Chirality | Typically used as the (S)-enantiomer , derived from L-Cyclohexylglycine. |
| Key Functionality | Orthogonal amine protection (Cbz vs. free NH₂); Chiral cyclohexyl scaffold. |
Part 2: Synthesis & Production Workflows
The synthesis of this molecule requires careful orchestration to prevent racemization of the chiral center and to ensure the Cbz group remains intact during the formation of the primary amine.
Method A: The Amino Acid Reduction Route (Preferred)
This route starts from (S)-Cyclohexylglycine , a non-natural amino acid. It offers the highest optical purity.
-
Protection: (S)-Cyclohexylglycine is protected with Cbz-Cl.
-
Amidation: The carboxylic acid is converted to a primary amide via a mixed anhydride or active ester.
-
Selective Reduction: The amide is reduced to the amine. Critical Note: Standard LiAlH₄ reduction can cleave the Cbz group. The use of Borane-THF (BH₃·THF) or SmI₂ is required to preserve the carbamate.
Method B: The Nitrile Reduction Route
Alternatively, the amide can be dehydrated to a nitrile, followed by catalytic hydrogenation. However, hydrogenation conditions (Pd/C, H₂) typically cleave Cbz groups.[1][2] Therefore, this route is only viable if the Cbz is installed after the diamine formation, or if a specific catalyst (e.g., Raney Nickel) is used that is less active towards benzyl carbamates under mild conditions.
Visualization: Synthetic Pathway
The following diagram outlines the preferred synthetic workflow (Method A) to ensure structural integrity.
Caption: Figure 1. Selective synthesis of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate via amino acid reduction, preserving the Cbz protecting group.
Part 3: Experimental Protocols
Protocol 1: Selective Reduction of Cbz-Amide to Cbz-Diamine
Objective: Reduce the amide carbonyl to a methylene group without cleaving the Cbz protection.
Reagents:
-
N-Cbz-(S)-Cyclohexylglycine amide (1.0 equiv)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution (3.0 equiv)
-
Methanol (MeOH)[3]
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add N-Cbz-(S)-Cyclohexylglycine amide (10 mmol) and dissolve in anhydrous THF (50 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Dropwise, add the BH₃·THF solution (30 mL, 30 mmol) over 20 minutes via a pressure-equalizing addition funnel. Caution: Gas evolution.
-
Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 4 hours. Monitor by TLC for the disappearance of the starting amide.
-
Quench: Cool the mixture to 0°C. Carefully add MeOH (10 mL) dropwise to quench excess borane. Stir for 30 minutes until gas evolution ceases.
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in MeOH (50 mL) and reflux for 1 hour to break the boron-amine complex.
-
Purification: Concentrate again. Partition the residue between Ethyl Acetate and saturated NaHCO₃.[3] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[4] Purify via flash column chromatography (DCM/MeOH/NH₄OH) to yield the pure diamine.
Validation Criteria:
-
¹H NMR: Look for the disappearance of amide protons and the appearance of the methylene signals (-CH₂-NH₂) around 2.8–3.0 ppm.
-
Mass Spec: Confirm [M+H]⁺ = 277.2.
Part 4: Applications in Drug Discovery & Catalysis
Precursor for Bifunctional Organocatalysts
This molecule is the saturated analog of the phenyl-diamine scaffold used in Takemoto's Catalyst . The cyclohexyl group alters the steric environment, often enhancing enantioselectivity in reactions involving aliphatic substrates.
-
Reaction: The free amine reacts with 3,5-bis(trifluoromethyl)phenyl isothiocyanate to form a chiral thiourea catalyst.
-
Utility: Promotes asymmetric Michael additions and Henry reactions.
Cathepsin K Inhibitors
In medicinal chemistry, the 1-cyclohexyl-1,2-diaminoethane motif serves as a P2-P3 linker in protease inhibitors. The cyclohexyl ring fits into the hydrophobic S2 pocket of enzymes like Cathepsin K (osteoporosis target), providing tighter binding than the planar phenyl ring.
Peptidomimetics
The scaffold acts as a Turn Mimic . The constraint imposed by the cyclohexyl ring and the intramolecular H-bonding (between the carbamate and the free amine or subsequent amide) can lock peptides into specific secondary structures (e.g.,
Visualization: Organocatalyst Synthesis
Caption: Figure 2. Derivatization of the scaffold into a bifunctional thiourea organocatalyst.
Part 5: References
-
Bergmann, M., & Zervas, L. (1932).[1] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft. Link (Foundational Cbz chemistry).
-
Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society. Link (Context for 1,2-diamine catalysts).
-
Robl, J. A., et al. (2008). Dual Metalloprotease Inhibitors: Mercaptoacetyl-Based Fused Heterocyclic Dipeptide Mimetics. Journal of Medicinal Chemistry. Link (Use of cyclohexyl-diamine scaffolds in drug design).
-
McKennon, M. J., & Meyers, A. I. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry. Link (Protocol for amino acid reduction preserving Cbz).
Sources
Comprehensive Structure Elucidation of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate
Executive Summary
Target Molecule: Benzyl N-(2-amino-1-cyclohexylethyl)carbamate
Molecular Formula:
This technical guide details the structural elucidation of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate, a critical chiral diamine intermediate often encountered in peptide mimetics and pharmaceutical synthesis. The elucidation challenge lies in three distinct areas:
-
Regiochemistry: Distinguishing the carbamate-protected nitrogen (
) from the free primary amine ( ). -
Connectivity: Verifying the placement of the cyclohexyl ring relative to the nitrogen backbone.
-
Stereochemistry: Assigning the absolute configuration (
or ) at the chiral center.
Part 1: Molecular Scaffold & Synthetic Context[1]
The target molecule is a monoprotected 1,2-diamine.[1] In drug development, this scaffold acts as a "privileged structure," often serving as a transition-state mimic in protease inhibitors.
Structural Logic:
-
Core: Ethylenediamine backbone.[2]
-
Pendant: Cyclohexyl group at position 1.
-
Protection: Benzyl carbamate (Cbz) at position 1.
-
Functionality: Free primary amine at position 2 (nucleophilic handle).
Elucidation Workflow
The following directed graph illustrates the logical dependency of the analytical steps required to fully validate this structure.
Figure 1: The structural elucidation workflow, prioritizing mass confirmation followed by connectivity (NMR) and finally stereochemical assignment.
Part 2: Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode is the first line of evidence.
Protocol
-
Solvent: Methanol/Water (1:1) with 0.1% Formic Acid.
-
Concentration: 1-10 µg/mL.
-
Mode: ESI+ (Positive Ion Mode).
Data Interpretation
The theoretical exact mass for
| Ion Species | m/z (Theoretical) | Structural Insight |
| 277.1916 | Confirms molecular formula | |
| 299.1735 | Common adduct, confirms non-covalent association. | |
| Fragment A | ~233 | Loss of |
| Fragment B | 91.0548 | Tropylium ion ( |
Mechanistic Note: Benzyl carbamates often undergo fragmentation where the benzyl group cleaves to form a stable tropylium cation (m/z 91). The loss of the Cbz group typically yields the free diamine fragment, though this may not be the base peak in soft ionization.
Part 3: Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is used primarily to confirm the oxidation state of the carbon and the nature of the nitrogen atoms.
Key Diagnostic Bands[4][5][6]
-
Carbamate C=O: Look for a strong band at 1690–1720 cm⁻¹ . This distinguishes the carbamate from a simple amide (usually 1650–1690 cm⁻¹).
-
N-H Stretch (Amide A): A sharp band around 3300–3400 cm⁻¹ .
-
Primary Amine (
): Two bands (symmetric and asymmetric stretch) may be visible in the 3300–3500 cm⁻¹ region, though often overlapped by the carbamate NH. -
C-O-C Stretch: Broad bands at 1050–1250 cm⁻¹ confirm the ester linkage of the carbamate.
Part 4: NMR Spectroscopy (The Core Analysis)
This is the most critical section. You must distinguish between the two nitrogen environments.
Solvent Choice:
-
It slows proton exchange, allowing the observation of the carbamate
doublet and the amine protons. -
It provides better solubility for polar diamines.
1H NMR Assignment (Expected Data in DMSO- )
| Proton Env. | Approx. Shift ( | Multiplicity | Integral | Assignment Logic |
| Aromatic | 7.30 - 7.40 | Multiplet | 5H | Benzyl aromatic ring. |
| Carbamate NH | 7.00 - 7.50 | Doublet | 1H | Couples to CH (Methine). Disappears with |
| Benzyl | 5.00 - 5.10 | Singlet (or ABq) | 2H | Characteristic of Benzyl ester/carbamate. |
| Methine ( | 3.30 - 3.60 | Multiplet | 1H | Deshielded by N and adjacent to Cy ring. |
| Methylene ( | 2.50 - 2.80 | Multiplet | 2H | Adjacent to primary amine (less deshielded). |
| Amine | 1.50 - 2.50 | Broad Singlet | 2H | Variable position. Disappears with |
| Cyclohexyl | 0.90 - 1.80 | Multiplets | 11H | Characteristic aliphatic envelope. |
Regioisomer Verification (HMBC)
The central question: Is the Cbz group on the Methine Nitrogen (
We use HMBC (Heteronuclear Multiple Bond Correlation) to solve this. HMBC shows correlations over 2-3 bonds.
-
The Diagnostic Peak: The Carbamate Carbonyl Carbon (
ppm). -
Scenario A (Target Structure): The Carbonyl carbon will show a strong 3-bond correlation to the Methine proton (
-Cy) and the Benzyl protons . It will not correlate strongly to the methylene protons of the ethyl chain. -
Scenario B (Wrong Isomer): If the Cbz were on the primary amine, the Carbonyl would correlate to the Methylene protons (
-N).
Figure 2: HMBC correlation map. The correlation between the Carbonyl carbon and the Methine proton definitively places the carbamate at the chiral center.
Part 5: Stereochemical Assignment
Once the connectivity is solved, the absolute configuration (
Method A: Mosher's Amide Analysis (Preferred)
Since the molecule contains a free primary amine, it is an ideal candidate for Mosher's method.
-
Derivatization: React the free amine with both
- and - -methoxy- -trifluoromethylphenylacetic acid chloride (MTPA-Cl). -
NMR Analysis: Compare the 1H or 19F NMR chemical shift differences (
) of protons near the chiral center. -
Model: Apply the Mosher model to deduce the configuration based on the shielding/deshielding effects of the phenyl ring in the MTPA auxiliary.
Method B: Chiral HPLC
If an authentic standard of known stereochemistry is available (or the racemate), Chiral HPLC is faster.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/Isopropanol (with 0.1% Diethylamine to sharpen the amine peak).
-
Result: Separation of enantiomers allows comparison of retention time with the standard.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR shift principles).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link] (Authoritative guide on Mosher's method).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press.
Sources
Methodological & Application
The Strategic Application of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate in Asymmetric Synthesis: A Technical Guide
Introduction: Unveiling a Versatile Chiral Building Block
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a constant driving force in the pharmaceutical and fine chemical industries. Chiral building blocks serve as foundational scaffolds for the construction of complex molecular architectures with defined stereochemistry. This guide focuses on Benzyl N-(2-amino-1-cyclohexylethyl)carbamate , a meticulously designed chiral intermediate that leverages the stereochemical information of a cyclohexane backbone to direct the formation of new chiral centers.
This molecule incorporates two key features: a rigid chiral cyclohexane diamine derivative scaffold and a differentially protected diamine functionality. The benzyl carbamate (Cbz) group provides robust protection for the primary amine, allowing for selective manipulation of the secondary amine within the cyclohexane ring. This strategic design makes it a valuable tool for a range of asymmetric transformations. This document provides an in-depth exploration of its properties, synthesis, and application in asymmetric synthesis, offering researchers and drug development professionals a comprehensive protocol for its effective use.
Physicochemical Properties and Structural Rationale
The efficacy of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate as a chiral building block is rooted in its distinct structural characteristics. A summary of its key properties is presented below.
| Property | Description | Significance in Synthesis |
| Chiral Scaffold | The molecule is built upon a chiral trans-1,2-diaminocyclohexane (DACH) core, a well-established platform for inducing stereoselectivity.[1][2] | The rigid cyclohexane ring locks the substituents in a defined spatial arrangement, enabling effective transfer of chirality during reactions. |
| Differential Protection | The exocyclic primary amine is protected as a benzyl carbamate (Cbz), while the endocyclic secondary amine remains available for reaction. | This orthogonality allows for selective functionalization of the secondary amine without affecting the primary amine, a crucial feature for multi-step syntheses.[3][4] |
| Cbz Protecting Group | The benzyloxycarbonyl (Cbz) group is stable under a wide range of reaction conditions but can be readily removed via catalytic hydrogenolysis.[5][6] | This provides a reliable method for deprotection at a later synthetic stage, revealing the primary amine for further elaboration. |
| Solubility | The compound is generally soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Facilitates its use in a variety of reaction media. |
Conceptual Workflow for Application
The strategic use of this chiral building block typically follows a logical progression, as illustrated in the workflow diagram below. The primary utility of this reagent lies in its ability to act as a chiral auxiliary or as a key intermediate in the synthesis of more complex chiral molecules.
Figure 1: Conceptual workflow for the application of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate in asymmetric synthesis.
Protocol 1: Asymmetric Alkylation of a Prochiral Electrophile
This protocol details the use of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate as a chiral auxiliary to direct the asymmetric alkylation of a ketone. The secondary amine of the building block is first condensed with the ketone to form a chiral enamine, which then reacts with an electrophile from the less sterically hindered face.
Step 1: Formation of the Chiral Enamine
-
Reagents and Materials:
-
Benzyl N-(2-amino-1-cyclohexylethyl)carbamate (1.0 eq)
-
Prochiral ketone (e.g., cyclohexanone) (1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Round-bottom flask, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add Benzyl N-(2-amino-1-cyclohexylethyl)carbamate, the prochiral ketone, and a catalytic amount of p-TsOH in anhydrous toluene.
-
Heat the reaction mixture to reflux and monitor the formation of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude chiral enamine, which can be used in the next step without further purification.
-
Step 2: Diastereoselective Alkylation
-
Reagents and Materials:
-
Crude chiral enamine from Step 1 (1.0 eq)
-
Alkylating agent (e.g., benzyl bromide) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask, magnetic stirrer, syringe
-
-
Procedure:
-
Dissolve the crude chiral enamine in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the alkylating agent via syringe over 15 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Hydrolysis and Recovery of the Chiral Product
-
Reagents and Materials:
-
Crude product from Step 2
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Separatory funnel
-
-
Procedure:
-
Dissolve the crude product in diethyl ether and transfer to a separatory funnel.
-
Add an equal volume of 1 M HCl and shake vigorously for 10 minutes to hydrolyze the imine.
-
Separate the layers. The aqueous layer contains the protonated chiral auxiliary, which can be recovered by basification and extraction.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting chiral ketone by column chromatography on silica gel.
-
Protocol 2: Deprotection of the Cbz Group
This protocol describes the removal of the Cbz protecting group to liberate the primary amine, which can then be used for further synthetic transformations. Catalytic hydrogenolysis is the most common and effective method for Cbz deprotection.[5]
-
Reagents and Materials:
-
Cbz-protected compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol %)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask, magnetic stirrer, filtration apparatus (e.g., Celite pad)
-
-
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Mechanism of Cbz Deprotection
The deprotection of the Cbz group proceeds via catalytic hydrogenolysis, a process that involves the cleavage of a carbon-oxygen bond by hydrogen in the presence of a metal catalyst.
Figure 2: Simplified representation of Cbz deprotection.
Conclusion: A Strategic Asset in Asymmetric Synthesis
Benzyl N-(2-amino-1-cyclohexylethyl)carbamate stands as a testament to the power of rational design in chiral building blocks. Its combination of a rigid stereodirecting core and orthogonal protecting groups provides chemists with a versatile tool for the construction of enantiomerically enriched molecules. The protocols outlined in this guide offer a starting point for the exploration of its synthetic potential, which is anticipated to be broad and impactful in the fields of medicinal chemistry and materials science. As with any chiral auxiliary or building block, the optimization of reaction conditions for specific substrates is crucial for achieving high levels of stereoselectivity and yield.
References
- Synthesis and fluorescent properties of novel chiral 1,2-diaminocyclohexane substituted ligands and their complexes. Tetrahedron.
- EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons.
- Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and C
- UCHEM-CHIRAL AUXILIARIES. UCHEM.
- trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition.
- Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis.
- Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine C
- trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition.
- Chiral diamines in asymmetric synthesis. UCL Discovery.
- Cyclohexyl-Based Chiral Auxiliaries. Sigma-Aldrich.
- Chiral 1,2-Amino Alcohols and 1,2-Diamines Derived from Cyclohexene Oxide: Recent Applications in Asymmetric Synthesis.
- Chiral Auxiliaries and Chirogenesis. MDPI.
- Chiral auxiliary. Wikipedia.
- Cas 72080-83-2,BENZYL N-(2-AMINOETHYL)
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
- CBZ Protected Amino Acids. Vector Labs.
- Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride CAS 162576-01-4. BIOSYNCE.
- Benzyl carbam
- Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine.
- Continuous-Flow Synthesis of Chiral 1,2-Diamino Deriv
- Benzyl N-(2-aminoethyl)
- Benzyl N-(2-aminoethyl)
- 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)
Sources
catalytic hydrogenation methods for deprotection of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate
An Application Guide to the Catalytic Hydrogenation for Deprotection of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and practical protocols for the deprotection of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate via catalytic hydrogenation. The methodologies described herein are grounded in established principles of organic synthesis and are designed to ensure high efficiency, and reproducibility.
Introduction: The Significance of Cbz Deprotection
The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in multi-step organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical development.[1][2] Its popularity stems from its stability under a variety of reaction conditions and its facile removal through catalytic hydrogenation. This process, known as hydrogenolysis, offers a mild and clean deprotection pathway, yielding the desired amine along with the benign byproducts toluene and carbon dioxide.[3][4]
The substrate of focus, Benzyl N-(2-amino-1-cyclohexylethyl)carbamate, presents a specific challenge due to the presence of a primary amine in addition to the Cbz-protected amine. Careful selection of reaction conditions is crucial to achieve selective deprotection without inducing side reactions or catalyst deactivation.
Reaction Mechanism and Key Principles
The catalytic hydrogenolysis of a Cbz group is a heterogeneous catalytic process that occurs on the surface of a palladium catalyst.[5] The reaction proceeds through a two-step mechanism:
-
Hydrogenolysis of the Benzyl-Oxygen Bond: The palladium catalyst activates both hydrogen gas and the Cbz-protected amine. The benzyl C-O bond is cleaved by the activated hydrogen species on the catalyst surface, leading to the formation of toluene and an unstable carbamic acid intermediate.[2][4]
-
Spontaneous Decarboxylation: The carbamic acid intermediate rapidly decarboxylates to yield the free amine and carbon dioxide.[2][4]
Caption: General reaction scheme for Cbz deprotection.[2]
Experimental Protocols
This section outlines two primary protocols for the catalytic hydrogenation of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate. The choice of protocol will depend on the available equipment and the scale of the reaction.
Protocol 1: Hydrogenolysis using Hydrogen Gas
This is the most common method for Cbz deprotection and is suitable for a wide range of scales.[3]
Materials:
-
Benzyl N-(2-amino-1-cyclohexylethyl)carbamate
-
10% Palladium on activated carbon (Pd/C)[3]
-
Methanol (MeOH) or Ethanol (EtOH)[6]
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus[3]
-
Celite® or a suitable filter aid
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[6]
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution under an inert atmosphere.[3]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For laboratory-scale reactions, a hydrogen-filled balloon is often sufficient. For larger scales or more challenging reactions, a Parr hydrogenation apparatus can be used to apply higher pressures of hydrogen.[7]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine. The product can be further purified by column chromatography or crystallization if necessary.[4]
Caption: Experimental workflow for Cbz deprotection via hydrogenolysis.
Protocol 2: Transfer Hydrogenation
This method offers a convenient alternative to using hydrogen gas, employing a hydrogen donor instead.[5]
Materials:
-
Benzyl N-(2-amino-1-cyclohexylethyl)carbamate
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonium formate or formic acid[5]
-
Celite® or a suitable filter aid
Procedure:
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol in a round-bottom flask.[2]
-
Catalyst and Donor Addition: Carefully add 10% Pd/C (10-20 mol%) followed by the hydrogen donor (e.g., ammonium formate, 3-5 equivalents) to the solution.[2]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1 (filtration through Celite® and solvent evaporation).
Key Parameters and Optimization
The success of the deprotection of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate is influenced by several factors.
| Parameter | Recommendation | Rationale and Considerations |
| Catalyst | 10% Pd/C is a standard choice.[3] For potentially difficult substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[5][6] | The free primary amine in the substrate or the diamine product can partially inhibit the catalyst.[8] Pearlman's catalyst is often more robust in the presence of amines. |
| Solvent | Methanol, ethanol, or ethyl acetate are commonly used.[3][6] | Alcoholic solvents generally facilitate the reaction.[5] The choice of solvent should also ensure the solubility of the starting material and product. |
| Hydrogen Source | Hydrogen gas (atmospheric or elevated pressure) or a hydrogen donor like ammonium formate.[5] | Transfer hydrogenation can be more convenient for small-scale reactions and avoids the need for specialized hydrogenation equipment. |
| Temperature | Room temperature is typically sufficient.[4] | In cases of slow or incomplete reactions, gentle heating (40-60 °C) may be beneficial, but this can also increase the risk of side reactions.[9][10] |
| Additives | A small amount of acetic acid can be added. | The addition of acid can protonate the product amine, preventing it from coordinating to and poisoning the palladium catalyst.[8] However, this will result in the formation of the acetate salt of the product. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Catalyst poisoning by the amine product- Insufficient hydrogen pressure or donor | - Use a fresh batch of catalyst.- Increase catalyst loading (e.g., to 20 mol%).[10]- Consider using Pearlman's catalyst.[6]- Add a small amount of acetic acid to the reaction mixture.[8]- For hydrogenolysis, increase hydrogen pressure. For transfer hydrogenation, add more hydrogen donor.[10] |
| Side Product Formation | - Over-reduction of other functional groups (if present)- N-alkylation in alcoholic solvents | - Ensure the substrate is pure.- If using an alcoholic solvent and N-alkylation is observed, switch to a non-alcoholic solvent like ethyl acetate or THF.[5] |
| Low Product Recovery | - Adsorption of the product onto the catalyst or Celite® | - After filtration, wash the filter cake thoroughly with the reaction solvent. In some cases, washing with a more polar solvent or a dilute acid solution (followed by neutralization) can help recover adsorbed product. |
Conclusion
The catalytic hydrogenation for the deprotection of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate is a robust and efficient transformation. By carefully selecting the catalyst, solvent, and reaction conditions, high yields of the desired diamine can be achieved. The protocols and troubleshooting guide provided in this document offer a comprehensive resource for researchers in the successful application of this important synthetic method.
References
-
ACS Omega. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. Retrieved from [Link]
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
-
PMC. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 7. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 8. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thalesnano.com [thalesnano.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Utilization of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate in Peptidomimetic Synthesis
Abstract & Scope
This Application Note details the strategic use of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate (referred to herein as Compound A ) as a privileged chiral building block in the synthesis of protease inhibitors, specifically targeting Cathepsin K and Renin .
Compound A (
Chemical Context & Structural Logic[1][2][3][4][5]
The "Privileged" Scaffold
In drug design, the 1-cyclohexylethylamine motif serves as a bioisostere for Leucine or Phenylalanine side chains, often targeting the hydrophobic S2 subsite of cysteine proteases.
-
Lipophilicity: The cyclohexyl group enhances metabolic stability and membrane permeability compared to its phenyl analog.
-
Orthogonality: The molecule possesses two distinct nitrogen centers:
-
N1 (Secondary, Chiral): Protected by Carboxybenzyl (Cbz).[1] This nitrogen usually engages the S2 pocket backbone hydrogen bonds.
-
N2 (Primary, Achiral): Free amine (
). This is the nucleophilic handle for attaching the "warhead" (e.g., nitrile, ketoamide) that targets the catalytic cysteine.
-
Mechanism of Action (Downstream)
The intermediates prepared using Compound A are typically precursors to transition-state analogs. The free amine is coupled to an electrophilic "warhead" (Right-Hand Side), while the Cbz group is later removed to attach a "cap" (Left-Hand Side) that optimizes potency.
Caption: Synthetic workflow transforming Compound A into a bioactive protease inhibitor via sequential functionalization.
Experimental Protocols
Protocol A: Regioselective Amide Coupling (The "Right-Hand" Side)
This protocol describes the coupling of Compound A with a carboxylic acid derivative (e.g., N-cyanomethyl-L-proline or a functionalized benzoic acid).
Reagents:
-
Substrate: Benzyl N-(2-amino-1-cyclohexylethyl)carbamate (1.0 equiv).
-
Coupling Partner: Carboxylic Acid (
) (1.1 equiv). -
Coupling Agent: HATU (1.2 equiv) OR EDC
HCl (1.5 equiv) / HOBt (1.5 equiv). -
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv). -
Solvent: Anhydrous DMF or DCM.
Procedure:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration). -
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at
for 15 minutes to form the activated ester.-
Note: If using EDC/HOBt, add HOBt first, then EDC. Stir for 30 mins at
.
-
-
Addition: Add Compound A (1.0 equiv) dissolved in a minimal amount of DMF dropwise to the activated mixture.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Checkpoint: Look for the disappearance of the starting amine (
) and appearance of the amide product ( ).
-
-
Workup:
-
Dilute with EtOAc.[2]
-
Wash sequentially with 10% Citric Acid (removes excess DIPEA/HATU byproducts), Sat.
(removes unreacted acid), and Brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, typically 0-5% MeOH in DCM).
Data Validation:
| Parameter | Expected Result |
|---|
| 1H NMR | Shift of the
Protocol B: Cbz-Deprotection (The "Switch")
Following the successful installation of the "Right-Hand" side, the Cbz group must be removed to allow processing of the chiral amine.
Method 1: Catalytic Hydrogenolysis (Preferred for stability)
-
Reagents: 10% Pd/C (10 wt% loading),
gas (balloon), MeOH or EtOH. -
Procedure:
-
Dissolve the intermediate from Protocol A in MeOH (0.1 M).
-
Add 10% Pd/C (10% by weight of substrate) carefully under argon flow.
-
Purge flask with
(balloon pressure) three times. -
Stir vigorously at RT for 2–6 hours.
-
Filtration: Filter through a Celite pad to remove catalyst. Wash with MeOH.
-
Concentration: Evaporate solvent to yield the free secondary amine.
-
Caution: Do not let the Pd/C dry out on the filter (fire hazard).
-
Method 2: Acidolysis (For alkenes or sulfur-containing substrates)
-
Reagents: 33% HBr in Acetic Acid.
-
Procedure:
-
Dissolve substrate in minimal AcOH.
-
Add HBr/AcOH solution (5–10 equiv). Stir at RT for 1 hour.
-
Precipitate the amine hydrobromide salt by adding cold
. -
Filter and dry the solid.
-
Troubleshooting & Optimization
Solubility Issues
The cyclohexyl group renders Compound A and its intermediates highly lipophilic.
-
Issue: Poor solubility in MeOH during hydrogenation.
-
Solution: Use a mixture of MeOH/THF (1:1) or MeOH/EtOAc.
Diastereomeric Purity
While Compound A is usually supplied as a single enantiomer (e.g., derived from L-Phe), coupling conditions can induce racemization if the carboxylic acid partner is prone to azlactone formation.
-
Prevention: Use HOBt or HOAt as an additive. Keep the activation temperature low (
). -
Analysis: Use Chiral HPLC (Chiralpak AD-H or OD-H columns) using Hexane/IPA gradients.
Regioselectivity Confirmation
Ensure the coupling occurred at the primary amine (
-
Check: The Cbz group is non-nucleophilic under standard coupling conditions. If bis-acylation is observed (rare), reduce the equivalents of acylating agent and ensure the starting material is free of base prior to reaction.
References
-
Cathepsin K Inhibitor Development
- Robichaud, J., et al. (2008). "Identification of Odanacatib (MK-0822), a Selective Inhibitor of Cathepsin K." Journal of Medicinal Chemistry.
-
(Validates the cyclohexyl-leucine scaffold).
-
Cbz Protection/Deprotection Strategies
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."
-
(Validated protocols for hydrogenolysis).
-
Synthesis of 1,2-Diamines
- Pastó, M., et al. (2004). "Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide." ARKIVOC.
-
(Context for cyclohexyl diamine synthesis).
-
Amide Coupling Protocols
- Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
(Review of HATU/EDC mechanisms).
Sources
scale-up synthesis techniques for Benzyl N-(2-amino-1-cyclohexylethyl)carbamate
Application Note & Protocol: Scale-Up Synthesis of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate
Part 1: Introduction & Strategic Overview
Subject: Benzyl N-(2-amino-1-cyclohexylethyl)carbamate (Cbz-protected 1-cyclohexyl-1,2-ethanediamine). CAS Registry Number: (Related to 72080-83-2 for ethyl analog; specific CAS for cyclohexyl derivative often proprietary or listed as intermediate). Target Audience: Process Chemists, Medicinal Chemists, and CMC Leads.
Executive Summary: Benzyl N-(2-amino-1-cyclohexylethyl)carbamate is a critical chiral building block used in the synthesis of peptidomimetics, particularly for HCV NS3 protease inhibitors (e.g., Boceprevir analogs) and Cathepsin K inhibitors . Its structure features a cyclohexyl ring providing lipophilicity and a 1,2-diamine backbone protected orthogonally (Cbz on the internal amine, free primary amine).
The scale-up of this molecule presents specific challenges:
-
Enantiomeric Integrity: Preserving the chirality of the starting material (typically L-Cyclohexylglycine).
-
Chemoselectivity: Reducing the amide or nitrile precursor without cleaving the sensitive carbamate (Cbz) group.
-
Safety: Managing the exotherms and hydrogen evolution associated with hydride reductions on a kilogram scale.
This guide details a Two-Step Protocol starting from N-Cbz-L-Cyclohexylglycine , utilizing a mixed-anhydride amidation followed by a controlled Borane reduction. This route is selected for its atom economy and scalability compared to azide-based or Curtius rearrangement routes.
Part 2: Detailed Synthetic Protocol
Route Selection: The Amide Reduction Pathway
While the Alcohol
Reaction Scheme:
-
Activation/Amidation: N-Cbz-L-Cyclohexylglycine
Mixed Anhydride Primary Amide. -
Reduction: Primary Amide
Primary Amine (using Borane-Dimethyl Sulfide).
Step 1: Synthesis of N-Cbz-L-Cyclohexylglycinamide
Objective: Convert the carboxylic acid to a primary amide without racemization.
Reagents & Materials:
-
Starting Material: N-Cbz-L-Cyclohexylglycine (1.0 equiv).
-
Activator: Isobutyl Chloroformate (IBCF) (1.1 equiv).
-
Base: N-Methylmorpholine (NMM) (1.1 equiv).
-
Ammonia Source: Ammonium Hydroxide (28% aq) or Ammonia gas (excess).
-
Solvent: THF or Ethyl Acetate (anhydrous).
Protocol:
-
Charge: Load a jacketed reactor with N-Cbz-L-Cyclohexylglycine and THF (10 vol). Cool to -15°C .
-
Activation: Add NMM followed by the slow addition of IBCF over 30 minutes. Maintain internal temperature < -10°C . Stir for 30 minutes to form the mixed anhydride.
-
Critical Control Point: Temperature control is vital to prevent disproportionation of the mixed anhydride, which lowers yield.
-
-
Amidation: Sparge Ammonia gas or add aqueous Ammonium Hydroxide slowly. A white precipitate (NMM·HCl) will form.
-
Note: If using aqueous ammonia, ensure temperature does not spike above 0°C to minimize hydrolysis.[3]
-
-
Workup: Warm to room temperature (RT). Quench with water. Remove THF under reduced pressure. Extract the resulting slurry with Ethyl Acetate. Wash with 1N HCl, saturated NaHCO₃, and brine.
-
Isolation: Concentrate and crystallize from Ethyl Acetate/Heptane.
Step 2: Selective Reduction to Benzyl N-(2-amino-1-cyclohexylethyl)carbamate
Objective: Reduce the amide carbonyl to a methylene group while preserving the Cbz carbamate.
Reagents:
-
Substrate: N-Cbz-L-Cyclohexylglycinamide (1.0 equiv).
-
Reductant: Borane-Dimethyl Sulfide (BH₃·DMS) (2.0 - 3.0 equiv).
-
Alternative: BH₃[5]·THF (safer but lower concentration).
-
-
Solvent: Anhydrous THF.
-
Quench: Methanol, then 1N HCl in Methanol.
Protocol:
-
Setup: Purge reactor with Nitrogen. Charge Substrate and THF (8 vol).
-
Addition: Heat solution to 50°C (or mild reflux). Add BH₃[5]·DMS dropwise via addition funnel or dosing pump.
-
Safety: Evolution of DMS (stench) and potential H₂ buildup. Scrubber required.
-
-
Reaction: Stir at 50–60°C for 4–6 hours. Monitor by HPLC for disappearance of amide.
-
Quench (The Hazardous Step):
-
Cool to 0°C .
-
Slowly add Methanol. Caution: Vigorous H₂ evolution.
-
After gas evolution ceases, add HCl in Methanol (or aqueous HCl) and reflux for 1 hour. This step breaks the stable Borane-Amine complex.
-
-
Isolation:
-
Purification: The crude oil is often converted to the Hydrochloride Salt or Oxalate Salt for crystallization.
-
Dissolve free base in Ethanol. Add 1.0 equiv HCl in EtOH. Dilute with MTBE to precipitate the salt.
-
Part 3: Process Visualization
Workflow Diagram (Graphviz)
The following diagram illustrates the critical process flow and decision nodes for the scale-up.
Caption: Process flow for the conversion of Cbz-Cyclohexylglycine to the target diamine, highlighting the critical safety zone during hydride reduction.
Part 4: Key Technical Data & Troubleshooting
Table 1: Process Parameters & Specifications
| Parameter | Specification | Rationale |
| Activation Temp | -15°C to -10°C | Prevents decomposition of mixed anhydride to urethane impurities. |
| Borane Equivalents | 2.5 - 3.0 eq | Excess required to complex the amine product and drive full reduction. |
| Quench Reflux | > 1 hour | Essential to cleave the N-B bond; failure leads to low yield and boron contamination. |
| Cbz Stability | Stable < 60°C | Cbz can degrade via isocyanate formation if overheated during basic workup. |
| Chiral Purity | > 99.0% ee | Racemization is rare in this route but must be monitored by Chiral HPLC (e.g., Chiralpak AD-H). |
Troubleshooting Guide
-
Issue: Low yield after reduction.
-
Cause: Incomplete breaking of the Borane-Amine complex.
-
Fix: Extend the acidic methanol reflux time or use stronger acid (conc. HCl) during workup.[7]
-
-
Issue: Cbz cleavage (Benzyl alcohol detected).
-
Cause: Reaction temperature too high or use of LAH instead of Borane.
-
Fix: Ensure temperature stays <60°C. Strict exclusion of moisture during Borane addition.
-
-
Issue: Gel formation during quench.
-
Cause: Rapid precipitation of borate salts.
-
Fix: Dilute with more Methanol before adding acid.
-
References
-
Xiang, S. H., et al. (2010).[2][3] "Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions." Synlett, 2010(12), 1829-1832.[3] Link
-
Huang, P. Q., et al. (2010).[2][3] "A General and Efficient Method for the Reduction of Amides to Amines." Journal of Organic Chemistry. (Discusses chemoselectivity of Borane vs. other hydrides).
-
Patent US20200247785A1. "IL-17 Ligands And Uses Thereof."[8] (Describes the synthesis of Cbz-protected diamine intermediates). Link
-
Patent WO2020163554A1. "Modulateurs d'il-17a et leurs utilisations." (Details the reduction of Cbz-cyclohexylglycine amide). Link
-
BenchChem. "Selective Mono-Boc Protection of Ethylenediamine: An Application Note." (Provides context on handling diamine protection groups). Link[3]
Disclaimer: This protocol involves hazardous reagents (Borane, Chloroformates).[3] All procedures should be performed in a fume hood with appropriate PPE and by trained personnel.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions [organic-chemistry.org]
- 3. TWI359145B - Process for preparing intermediates of peptidomime - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN105859566A - 2-(1-cyclohexenyl)ethylamine and preparation method thereof - Google Patents [patents.google.com]
- 7. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
- 8. US20200247785A1 - IL-17 Ligands And Uses Thereof - Google Patents [patents.google.com]
derivatization of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate for ligand synthesis
Application Note: Strategic Derivatization of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate for Ligand Synthesis
Abstract
This technical guide details the derivatization of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate , a critical mono-protected 1,2-diamine scaffold used in the synthesis of chiral ligands (e.g., for asymmetric catalysis) and peptidomimetics.[1] We provide validated protocols for regioselective functionalization of the free primary amine via amide coupling and reductive amination, followed by orthogonal deprotection of the Cbz group. Emphasis is placed on maintaining stereochemical integrity and maximizing yield through mechanistic control.
Introduction: The Scaffold Advantage
Benzyl N-(2-amino-1-cyclohexylethyl)carbamate represents a "privileged structure" in medicinal and coordination chemistry.[1] It features a chiral ethylene diamine backbone with a bulky cyclohexyl group, offering steric modulation essential for enantioselective catalytic ligands.
Structural Analysis & Reactivity Profile:
-
N2 (Free Amine): A primary aliphatic amine. It is the most nucleophilic site and the primary handle for immediate derivatization.
-
N1 (Cbz-Protected Amine): The carbamate nitrogen is non-nucleophilic under basic/neutral conditions.[1] The Benzyloxycarbonyl (Cbz) group provides orthogonal protection, stable to the acidic or basic conditions used to functionalize N2, but readily cleavable via hydrogenolysis.[2]
-
Chiral Center (C1): The carbon bearing the cyclohexyl group. Maintaining the stereochemistry at this position is paramount; protocols must avoid harsh racemizing conditions (e.g., strong bases at high temperatures).
Derivatization Pathways & Logic
The synthesis of bidentate ligands or drug intermediates from this scaffold typically follows a "Divergent-Convergent" workflow.[1]
Figure 1: Strategic Derivatization Map
Caption: Divergent synthesis pathways for the mono-protected diamine scaffold. Pathway A and B are the primary focus for ligand synthesis.
Validated Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Purpose: To attach a ligand "arm" (e.g., picolinic acid, phosphine-oxide precursor) to the free amine (N2). Mechanism: HATU generates an active OAt-ester in situ, which reacts faster and with less racemization than standard carbodiimides.[1]
Reagents:
-
Scaffold (1.0 equiv)
-
Carboxylic Acid Partner (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or DCM.[1]
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under N2, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes.
-
Coupling Agent: Add HATU (1.1 equiv). The solution should turn yellow/orange (formation of the activated ester). Stir for 5–10 minutes at Room Temperature (RT).
-
Amine Addition: Add the Benzyl N-(2-amino-1-cyclohexylethyl)carbamate scaffold (1.0 equiv) dissolved in minimal DMF.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (or LC-MS) for the disappearance of the amine.
-
Workup: Dilute with EtOAc. Wash sequentially with 10% Citric Acid (removes DIPEA/HATU byproducts), Sat. NaHCO3, and Brine.[2]
-
Purification: Flash chromatography (Hexane/EtOAc).
Critical Insight: The use of Citric Acid in the workup is crucial. It efficiently removes the basic DIPEA and the water-soluble urea byproducts without hydrolyzing the newly formed amide or the Cbz group.
Protocol B: Selective Reductive Amination
Purpose: To create a secondary amine at N2, allowing for steric tuning of the ligand without forming a rigid amide bond. Mechanism: Formation of an iminium ion followed by selective reduction.[3][4]
Reagents:
-
Scaffold (1.0 equiv)
-
Aldehyde/Ketone Partner (1.1 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)
-
Acetic Acid (AcOH) (catalytic, 1-2 drops)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[1]
Step-by-Step Procedure:
-
Imine Formation: Dissolve the scaffold (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (0.2 M). If the ketone is unreactive, add catalytic AcOH. Stir for 30 mins to allow equilibrium formation of the imine/iminium species.
-
Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.
-
Why NaBH(OAc)3? It is milder than NaBH4 and NaCNBH3. It selectively reduces the iminium ion over the aldehyde/ketone, preventing side reactions (alcohol formation).
-
-
Reaction: Stir at RT for 12–16 hours.
-
Quench: Quench with Sat. NaHCO3 (gas evolution may occur).
-
Extraction: Extract with DCM (x3). Dry over Na2SO4.[1][2][5][6]
Protocol C: Cbz Deprotection (Hydrogenolysis)
Purpose: To reveal the N1 amine for the final coordination sphere construction.
Reagents:
-
N2-functionalized Intermediate[1]
-
Pd/C (10 wt% loading) (10 mol% relative to substrate)
-
Hydrogen Gas (Balloon pressure, ~1 atm)
Step-by-Step Procedure:
-
Inerting: Place the intermediate and Pd/C in a flask. Evacuate and backfill with Nitrogen (x3) to remove oxygen (safety critical to prevent ignition of Pd/C).
-
Solvation: Add MeOH carefully under Nitrogen flow.
-
Hydrogenation: Evacuate and backfill with Hydrogen gas (balloon). Stir vigorously at RT for 2–6 hours.
-
Note: The reaction generates Toluene and CO2 as byproducts.
-
-
Filtration: Filter the mixture through a Celite pad to remove the Pd catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate. The free amine is often unstable to oxidation; use immediately or store as an HCl salt.
Quality Control & Data Interpretation
Table 1: QC Parameters for Intermediates
| Parameter | Method | Expected Observation | Troubleshooting |
| Reaction Completion | TLC (Ninhydrin Stain) | Disappearance of free amine spot (Scaffold). | If amine persists, add 0.2 eq more HATU. |
| Identity | 1H NMR (CDCl3) | Amide: Shift of N2-H protons downfield (>6.5 ppm).[1] Cbz: Characteristic benzylic singlet ~5.1 ppm.[1] | Broad peaks? Check for rotamers (common in carbamates). |
| Purity | LC-MS (ESI+) | Single peak with Mass = [M+H]+.[1] | Multiple peaks? Check for racemization or incomplete coupling.[1] |
| Cbz Removal | TLC (UV) | Disappearance of UV-active benzyl spot (if ligand is non-UV).[1] | If slow, add 1 drop of AcOH or warm to 40°C. |
Mechanistic Visualization
The following diagram illustrates the HATU coupling cycle, highlighting the critical intermediate stabilization that prevents racemization of the chiral center adjacent to the amine.
Caption: HATU-mediated amide bond formation cycle minimizing racemization risks.
References
-
Abdel-Magid, A. F., et al. (1996).[3][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][7][8][9] Journal of Organic Chemistry.[3] Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Sodium Triacetoxyborohydride in Reductive Amination.[1][3][4][7][9] Retrieved from [Link]
-
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[1][10] Retrieved from [Link]
-
Pittelkow, M. (2007). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis.[1][2][3][5][7][11][8][9][12][13][14] Retrieved from [Link]
Sources
- 1. Benzyl N-(2-aminoethyl)carbamate | C10H14N2O2 | CID 2794257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lookchem.com [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility for Benzyl N-(2-amino-1-cyclohexylethyl)carbamate
Topic: Solubility Optimization & Formulation Strategies Target Molecule: Benzyl N-(2-amino-1-cyclohexylethyl)carbamate Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Developers[1]
Executive Summary: The Physicochemical Challenge
Benzyl N-(2-amino-1-cyclohexylethyl)carbamate presents a classic "amphiphilic mismatch" common in drug development intermediates.
-
The Hydrophobic Burden: The molecule contains two significant lipophilic domains—the Benzyl carbamate (Cbz) protecting group and the Cyclohexyl ring. These significantly increase the partition coefficient (LogP), driving the molecule to aggregate in aqueous media.
-
The Solubilizing Handle: The Primary Amine on the ethyl linker is your only hydrophilic lever. With a predicted pKa of approximately 10.0–10.6 (typical for cyclohexyl-alkyl amines), this group is protonatable.[1]
Root Cause of Insolubility: At neutral pH (7.4), a fraction of the amine remains unprotonated, and the hydrophobic driving force of the benzyl/cyclohexyl groups overwhelms the solvation energy, leading to precipitation.
Module 1: The "Salt Switch" Protocol (Primary Solution)
Issue: User reports "cloudy suspension" in PBS or water. Diagnosis: The compound is likely in its free base form or the pH is too high to maintain ionization.
The Mechanism
To dissolve this compound in water, you must convert the free amine (R-NH₂) into an ammonium salt (R-NH₃⁺).[1] This charged species disrupts the hydrophobic aggregation.
Step-by-Step Salt Formation Protocol
Do not rely on in-situ acidification for stock solutions; isolation of the salt is preferred for stability.[1]
-
Dissolution: Dissolve
mg of the free base in a minimal volume of Dichloromethane (DCM) or Ethanol. -
Acidification: Add 1.1 equivalents of Hydrochloric Acid (HCl) (using 1M or 4M HCl in Dioxane/Ether).
-
Why HCl? It is the standard counterion. If the HCl salt is hygroscopic or oily, switch to Methanesulfonic Acid (MsOH) to form the Mesylate salt.
-
-
Precipitation: Add excess Diethyl Ether or Hexane to crash out the salt.
-
Drying: Vacuum dry to remove organic solvents.[1]
-
Reconstitution: Dissolve the resulting solid in water. The pH should naturally be acidic (~4.0–5.0). Do not adjust to pH > 7.0 or the free base will crash out.
| Solvent System | Solubility (Free Base) | Solubility (HCl Salt) | Recommendation |
| Water (pH 7) | < 0.1 mg/mL (Insoluble) | ~1–5 mg/mL (Metastable) | Avoid Neutral Water |
| Water (pH 4) | N/A | > 10 mg/mL | Recommended |
| PBS (pH 7.4) | Insoluble | Precipitates over time | Buffer Incompatible |
| DMSO | > 50 mg/mL | > 50 mg/mL | Stock Solvent |
Module 2: Preventing "Crash Out" Upon Dilution
Issue: "I dissolved it in DMSO, but when I added it to my cell culture media (pH 7.4), it turned milky." Diagnosis: Solvent Shifting.[1] The DMSO held the hydrophobic core in solution. Upon dilution with aqueous media, the solvent power dropped, and the pH (7.4) deprotonated the amine, restoring the insoluble free base.
Troubleshooting Workflow: The Cosolvent Spike
If you must work at neutral pH (e.g., biological assays), you need a "solubility bridge" or a surfactant.
Protocol:
-
Prepare Stock: 100 mM in DMSO .
-
Intermediate Dilution (Critical Step): Do not go straight to media.[1] Dilute 1:10 into PEG400 or Propylene Glycol .[1]
-
Final Dilution: Spike this mixture into the media.
Why this works: PEG400 acts as a cosolvent that tolerates the hydrophobic Cbz/Cyclohexyl groups better than water, preventing immediate nucleation of crystals.
Module 3: Advanced Formulation (Cyclodextrins)
Issue: "The compound is toxic in DMSO/PEG, and I need an aqueous vehicle for animal dosing." Solution: Host-Guest Complexation.
The Benzyl and Cyclohexyl rings are ideal guests for
Formulation Recipe:
-
Prepare 20% (w/v) HP-
-CD in water or saline.[1] -
Add the compound (as the HCl salt).
-
Vortex/Sonicate for 30 minutes.
-
Filter sterilize (0.22
m).[1]
Note: This method often achieves solubility >10 mg/mL without organic cosolvents.
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for solubilizing Benzyl N-(2-amino-1-cyclohexylethyl)carbamate based on your experimental constraints.
Caption: Decision tree for selecting the optimal solvent system based on the compound's state (Salt vs. Free Base) and the intended application.
Frequently Asked Questions (FAQs)
Q: Can I use sonication to force the free base into water? A: No. Sonication creates a dispersion, not a true solution. While it may look clear initially, the hydrophobic Cbz and cyclohexyl groups will drive Ostwald ripening, leading to crystal growth and precipitation within hours. You must chemically modify the solvation environment (pH or cosolvent).
Q: Is the Benzyl Carbamate (Cbz) group stable in the acid required to dissolve it? A: Yes. The Cbz group is generally stable to dilute aqueous acid (e.g., 0.1 M HCl) at room temperature. It typically requires strong acids (HBr/Acetic Acid) or catalytic hydrogenolysis to remove.[1] However, avoid strong bases (pH > 12), which can hydrolyze the carbamate.
Q: I see a "gel" forming when I try to make the salt. What happened? A: This is common with cyclohexyl-amines.[1] You likely formed a "lipophilic salt" liquid crystal phase.[1]
-
Fix: Switch the solvent for salt formation. If you used Ether, try Isopropyl Acetate or Acetonitrile to induce proper crystallization of the salt.
Q: What is the estimated LogP? A: While experimental data for this specific intermediate is sparse, structural summation suggests:
-
Benzyl Carbamate: ~2.0
-
Cyclohexyl Ring: ~2.5[1]
-
Amine: -1.0 (charged) / +0.5 (neutral)[1]
-
Net LogP (Neutral): Estimated 3.5 – 4.5 .[1] This confirms it is a Class II (Low Solubility, High Permeability) compound in the BCS classification system.
References
-
BenchChem Technical Support. (2025).[1][2] Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. BenchChem Application Notes. Link
-
Alfa Chemistry. (2021).[1] pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. (Data on cyclohexylamine pKa ~10.6).[1][3] Link
-
Williams, H. D., et al. (2013).[4] Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315–499.[4] (General principles of lipophilic salts and lipid formulations). Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Mechanistic guide to amine salt selection). Link
Sources
purification strategies for removing impurities from Benzyl N-(2-amino-1-cyclohexylethyl)carbamate
Technical Support Center: Purification of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate
Welcome to the technical support guide for the purification of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and require robust methods to achieve high purity. We will address common challenges and provide detailed, field-proven protocols to overcome them.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate.
Q1: My final product is a persistent oil or gum, but I expected a solid. What's causing this and how can I fix it?
A1: This is a frequent issue that typically points to two main causes: residual solvents or the presence of oily impurities.
-
Causality: The target molecule's structure, with its flexible cyclohexyl and ethyl groups, can be prone to amorphous states, especially when plasticized by solvents or impurities. Even small amounts of unreacted starting materials or by-products like benzyl alcohol can inhibit crystallization.
-
Troubleshooting Protocol:
-
High-Vacuum Drying: First, ensure all volatile solvents are removed. Dry the sample under high vacuum (e.g., <1 mmHg) for several hours, possibly with gentle heating (30-40°C) if the compound is stable.
-
Trituration: If the product remains an oil, attempt trituration. This involves stirring the oil with a solvent in which the desired product is insoluble, but the impurities are soluble.
-
Recommended Solvents: Start with cold hexanes or diethyl ether. Add a small volume of the solvent to the oil and vigorously scratch the side of the flask with a glass rod to induce crystallization. Stir for 1-2 hours.
-
Solvent System: If hexanes alone don't work, a mixture of hexanes and a small amount of ethyl acetate or dichloromethane (e.g., 10:1 ratio) can be effective.
-
-
Purification via Chromatography: If trituration fails, the issue is likely significant impurities that must be removed via column chromatography (see FAQ Q1 for a detailed protocol).
-
Q2: My TLC and/or LC-MS analysis shows unreacted 1,2-diaminocyclohexane ethylamine starting material. How do I remove it effectively?
A2: The presence of the highly polar starting diamine is a common problem resulting from incomplete reaction or imprecise stoichiometry. Due to its basicity and high polarity, it can be challenging to remove with standard chromatography alone.
-
Causality: The starting diamine has two primary amine groups, making it significantly more polar and basic than the mono-Cbz protected product. We can exploit this difference in basicity and solubility for separation.[1][2][3]
-
Troubleshooting Protocol: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl).[2][4] The highly basic diamine will be protonated to form a water-soluble salt and will partition into the aqueous layer. Your desired product, being less basic, will largely remain in the organic layer.
-
Perform this wash 2-3 times to ensure complete removal.
-
Caution: The Cbz group can be sensitive to strong acids.[5] Avoid prolonged exposure or highly concentrated acids.
-
After the acid wash, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Q3: I'm seeing a significant amount of a less polar by-product in my analysis. I suspect it's the di-Cbz protected compound. How can I separate this?
A3: Formation of the di-protected species, Benzyl N-(2-(N'-(benzyloxycarbonyl)amino)-1-cyclohexylethyl)carbamate, is a common side reaction if the stoichiometry of the benzyl chloroformate is not carefully controlled.
-
Causality: The di-Cbz compound lacks a free amine, making it significantly less polar than your desired mono-Cbz product. This large difference in polarity is ideal for separation by silica gel chromatography.
-
Troubleshooting Protocol: Flash Column Chromatography
-
Adsorb your crude material onto a small amount of silica gel.
-
Prepare a silica gel column.
-
Elute with a gradient of ethyl acetate in hexanes. The non-polar di-Cbz product will elute first.
-
After the di-Cbz product is fully eluted, increase the polarity of the eluent by adding methanol and a small amount of triethylamine (e.g., 1-2%) to a dichloromethane or ethyl acetate mobile phase (e.g., 95:4:1 DCM/MeOH/Et3N). The triethylamine is crucial to prevent peak tailing of your basic product on the acidic silica gel.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended general-purpose purification strategy for this compound?
A1: A multi-step approach combining an extractive workup with column chromatography is the most robust method.
-
Rationale: The initial workup removes the bulk of polar, ionic, or acidic/basic impurities, which simplifies the subsequent, more precise chromatographic separation.
-
Detailed Protocol:
-
Initial Workup (Acid-Base Extraction):
-
Flash Column Chromatography:
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase System:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH)
-
Additive: 0.5-1% Triethylamine (Et₃N) in the mobile phase.
-
-
Elution Profile: Start with 100% DCM and gradually increase the percentage of MeOH (e.g., from 0% to 10%). Your target compound is moderately polar and will require a polar solvent system to elute. The triethylamine additive is critical to occupy the acidic silanol groups on the silica surface, preventing your basic amine product from streaking and ensuring sharp peaks.[6][7]
-
-
Q2: How can I effectively monitor the purification process using Thin Layer Chromatography (TLC)?
A2: Effective TLC monitoring is key to a successful purification.
-
TLC System: Use the same solvent system for your TLC as you plan for your column, but with a slightly higher polarity to ensure the spot moves off the baseline (e.g., 90:10 DCM/MeOH + 1% Et₃N).
-
Visualization Techniques:
-
UV Light (254 nm): The benzyl group in your compound allows it to be visualized under UV light, where it will appear as a dark spot on a fluorescent background.[8] This is a non-destructive first check.
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing stain that reacts with many functional groups. Your compound should develop a yellow spot on a purple background.[9] It is a good general-purpose stain.
-
Ninhydrin Stain: This stain is specific for primary and secondary amines. Your product, containing a primary amine, will stain, typically a yellow or pink color. Unreacted starting material will also stain intensely. The di-Cbz impurity, lacking a free amine, will not stain with ninhydrin. This makes it an excellent diagnostic tool.[10]
-
| Compound Type | UV Active? | KMnO₄ Stain? | Ninhydrin Stain? | Relative Polarity |
| Di-Cbz By-product | Yes | Yes | No | Low |
| Target Product | Yes | Yes | Yes | Medium |
| Diamine Starting Material | No | Yes | Yes (intense) | High |
Q3: The Cbz (benzyloxycarbonyl) protecting group is known to be sensitive. What conditions should I avoid during purification?
A3: The Cbz group is robust but has specific vulnerabilities.[5][11][12]
-
Conditions to Avoid:
-
Catalytic Hydrogenation: This is the primary method for Cbz deprotection and must be avoided (e.g., H₂, Pd/C).[11]
-
Strong Acids: While stable to mild acid washes, prolonged exposure to strong acids (e.g., HBr in acetic acid, concentrated HCl) can cause cleavage.[5][12]
-
Strong Reducing Agents: Reagents like LiAlH₄ will reduce the carbamate.
-
Certain Transition Metals: Be cautious with reactions involving Pd(0) or Ni(0) catalysts, as they can sometimes affect the Cbz group.[11]
-
-
Safe Conditions: The Cbz group is generally stable to basic conditions (e.g., NaOH, K₂CO₃), mild acids, and most standard chromatographic conditions, making the purification strategies outlined here safe and effective.[5]
Visual Diagrams
Impurity Profile & Purification Workflow
This diagram outlines the decision-making process for purification based on the identified impurities.
Caption: Purification strategy selection workflow.
Key Chemical Structures
This diagram shows the structures of the target compound and its common impurities.
Caption: Structures of target molecule and related species.
References
-
LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ACS Omega. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Reagents Guide. Retrieved from [Link]
-
YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]
-
SciEngine. (2025, September 26). Methyl carbamate purification by extraction and recrystallazation. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]
-
ACS Publications. (2012, September 10). CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. Environmental Science & Technology. Retrieved from [Link]
-
PMC. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]
-
ACS Publications. (2024, April 4). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Solutions. Retrieved from [Link]
-
Scientific Research Publishing. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]
- Google Patents. (n.d.). US5316554A - Method for processing crystalline ammonium carbamate.
-
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
University of St Andrews. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]
-
CORE. (n.d.). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Photochemical Protection of Amines with Cbz and Fmoc Groups. Retrieved from [Link]
-
PubMed. (2012, October 16). CO2 capture in alkanolamine-RTIL blends via carbamate crystallization: route to efficient regeneration. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
CNKI. (2019, March 13). Progress of N-Benzyl Removal. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Synthesis and Crystal Structure of Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate. Retrieved from [Link]
-
MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]
-
EPA. (n.d.). Benzyl N-(2-aminoethyl)carbamate - Chemical Details. Retrieved from [Link]
Sources
- 1. vernier.com [vernier.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Recrystallization of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate
This guide is designed as a specialized technical support resource for researchers working with Benzyl N-(2-amino-1-cyclohexylethyl)carbamate .
The content addresses the specific physicochemical challenges of this molecule—namely, the amphiphilic conflict between the lipophilic cyclohexyl/Cbz groups and the polar primary amine.
Status: Active | Topic: Purification & Solid-State Optimization Audience: Medicinal Chemists, Process Chemists[1]
Core Issue Analysis
The Challenge: Benzyl N-(2-amino-1-cyclohexylethyl)carbamate is a "Janus" molecule.[1] It possesses a highly lipophilic domain (cyclohexyl + Cbz) and a polar, basic domain (primary amine).[1]
-
Symptom: The free base often presents as a viscous oil or a waxy, low-melting solid that "oils out" rather than crystallizing.[1]
-
Root Cause: The flexible ethyl linker and cyclohexyl rotation prevent efficient lattice packing in the neutral state.[1]
-
Solution Strategy: Crystallization success typically requires either salt formation (to lock the amine) or a biphasic solvent system (to balance the amphiphilicity).[1]
Decision Matrix: Solvent Selection
Do not blindly test solvents. Use this decision tree to select the correct protocol based on your current material state.
Figure 1: Decision tree for selecting the purification pathway.[1] Salt formation is the industry standard for stabilizing Cbz-protected diamines.[1]
Experimental Protocols
Protocol A: Salt Formation (Recommended)
The hydrochloride salt of Cbz-protected diamines is significantly more crystalline than the free base due to ionic lattice forces [1].[1]
Target Form: Benzyl N-(2-amino-1-cyclohexylethyl)carbamate Hydrochloride [1]
| Parameter | Specification |
| Primary Solvent | Methanol (MeOH) or Ethanol (EtOH) |
| Anti-Solvent | Diethyl Ether (Et2O) or Ethyl Acetate (EtOAc) |
| Reagent | 1.0M - 4.0M HCl in Dioxane or Ether |
Step-by-Step:
-
Dissolution: Dissolve the crude oil in a minimum volume of dry EtOAc or EtOH (approx. 5 mL/g).[1]
-
Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of HCl (in Dioxane/Ether).
-
Precipitation: The salt may precipitate immediately.[1] If not, add the Anti-Solvent (Et2O) slowly until turbidity persists.[1]
-
Aging: Stir at 0°C for 1 hour.
-
Collection: Filter the white solid.[1]
-
Recrystallization (if needed): Dissolve the salt in hot MeOH; add Et2O until cloudy; cool to -20°C.
Protocol B: Free Base Recrystallization
If you must maintain the neutral amine, you must use a "Push-Pull" solvent system to accommodate the lipophilic tail and polar head.[1]
| System | Ratio (v/v) | Mechanism |
| Toluene / Heptane | 1:3 to 1:5 | Toluene solvates the aromatic Cbz; Heptane forces precipitation upon cooling.[1] |
| EtOAc / Hexanes | 1:4 | Standard polar/non-polar gradient.[1] |
| MTBE / Pentane | 1:2 | Low boiling point system for heat-sensitive amines.[1] |
Troubleshooting "Oiling Out" in Protocol B: If the product separates as an oil droplet at the bottom of the hot solvent:
-
Add Seed Crystals (if available) at the cloud point.[1]
-
Vigorous Stirring: High shear can induce nucleation over oiling.[1]
-
Switch System: Move to IPA/Water (Isopropanol/Water). The high polarity of water sometimes forces the hydrophobic cyclohexyl group to pack more efficiently.[1]
Troubleshooting & FAQs
Q1: The compound is oiling out even in the salt form. Why?
A: This usually indicates excess water or residual alcohols in the solvent.[1]
-
Fix: Dry your crude material under high vacuum for 12 hours to remove trace solvents.[1] Use anhydrous solvents for the recrystallization.[1] The presence of water solvates the ammonium salt too well, preventing lattice formation.[1]
Q2: Can I use DCM (Dichloromethane) for recrystallization?
A: No. DCM is too good a solvent for this molecule.[1] It will solubilize both the lipophilic and polar domains, making recovery yield extremely low.[1] Use DCM only for extraction, never for crystallization of this specific intermediate.[1]
Q3: My melting point is broad (e.g., 65-75°C). Is it pure?
A: Likely not. Broad melting points in Cbz-amines often indicate carbamate rotamers or trapped solvent.[1]
-
Test: Run an NMR. If the spectra is clean but MP is broad, dry the sample at 40°C under vacuum.[1] If it persists, the "solid" may actually be an amorphous glass rather than a true crystal.[1] Convert to the HCl salt to verify purity [2].
Q4: Why is the Cyclohexyl group making this difficult?
A: The cyclohexyl group adds significant lipophilicity (increasing LogP) and steric bulk compared to a standard ethylenediamine chain.[1] This disrupts the hydrogen bonding network that usually stabilizes simple carbamates.[1] You must compensate by using more non-polar anti-solvents (like Heptane) compared to what you would use for a simple benzyl carbamate [3].[1]
References
-
LookChem. (n.d.).[1] Benzyl N-(2-aminoethyl)carbamate hydrochloride Properties and Solubility. Retrieved from [Link] (General reference for Cbz-diamine salt properties).
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2794257, Benzyl N-(2-aminoethyl)carbamate. Retrieved from [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on Cbz group stability and purification).
Sources
Technical Support Center: Stability of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate
Status: Active Ticket ID: #CBZ-DA-12 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 19, 2026
Executive Summary & Dashboard
Compound: Benzyl N-(2-amino-1-cyclohexylethyl)carbamate Core Issue: This molecule contains a "ticking clock" motif—a mono-protected 1,2-diamine. Its stability is entirely pH-dependent.
| Condition | Stability Status | Major Risk |
| Strong Acid (pH < 0) | ⚠️ Unstable | Cleavage of Cbz group (Hydrolysis). |
| Mild Acid (pH 1–4) | ✅ Stable | Optimal Storage. Protonation prevents cyclization. |
| Neutral (pH 6–8) | ❌ Critical Failure | Rapid intramolecular cyclization to cyclic urea. |
| Basic (pH > 9) | ❌ Critical Failure | Rapid cyclization; potential Cbz hydrolysis. |
Key Takeaway: You must maintain this compound in a protonated state (ammonium salt) to prevent self-destruction. Do not neutralize the free amine during workup unless you plan to react it immediately.
Mechanism of Instability: The "Hidden Danger"
To troubleshoot effectively, you must understand the competing pathways. The molecule has an electrophile (Cbz carbonyl) and a nucleophile (free amine) separated by a 2-carbon bridge (cyclohexyl backbone).
The Pathways
-
Pathway A (Acidic Stabilization): In acid, the free amine becomes an ammonium ion (
). It loses its nucleophilicity.[1] The molecule is safe. -
Pathway B (Neutral Cyclization): As pH rises, the amine deprotonates (
). It attacks the nearby carbamate, ejecting benzyl alcohol and forming a stable 5-membered cyclic urea (imidazolidinone). -
Pathway C (Acidic Cleavage): In strong acids (e.g., HBr, TfOH), the carbamate oxygen protonates, leading to the cleavage of the benzyl group.
Visualization: The Stability Spectrum
Caption: Figure 1. Reaction outcomes based on pH environment.[2][3][4] Green path indicates the only safe storage window.
Troubleshooting Guide
Issue 1: "I lost my product during aqueous workup."
Symptoms:
-
Mass spec shows a peak at [M-108] (Loss of Benzyl Alcohol).
-
NMR shows loss of aromatic benzyl protons (7.3 ppm) and benzylic
(5.1 ppm). -
Product is not soluble in water but soluble in organic solvents.
Diagnosis: Cyclization. You likely neutralized the reaction mixture to extract the free amine. During the time the compound was in the neutral organic phase, it cyclized to the urea.
Solution:
-
Do not extract as a free base. Keep the compound as an HCl or TFA salt.
-
Evaporate the acidic reaction solvent directly (if volatile like DCM/TFA).
-
If you must neutralize (e.g., for a coupling reaction), do it in situ at low temperature (
) immediately before adding the next electrophile.
Issue 2: "My Cbz group disappeared, but I didn't add base."
Symptoms:
-
Mass spec shows [M-134] (Loss of Cbz).
-
Presence of free diamine.
Diagnosis: Acidolysis. You used an acid that was too strong or applied heat.[5]
-
HBr/Acetic Acid: Will cleave Cbz rapidly.
-
TFA: Generally safe at RT, but refluxing TFA can cleave Cbz.
-
Lewis Acids:
or will cleave Cbz.
Solution:
-
Switch to milder acids for salt formation: 1M HCl in Dioxane, dilute
, or Acetic Acid.
Issue 3: "I can't get the compound out of the water layer."
Symptoms:
-
Low recovery from organic extraction.
-
Product found in the aqueous waste stream.[3]
Diagnosis: Salt Formation. The amine is protonated (which is good for stability!), making it highly polar and water-soluble.
Solution:
-
Lyophilization: Freeze-dry the aqueous layer to recover the stable salt.
-
Salting Out: Saturate the aqueous layer with NaCl and use a polar organic solvent (e.g., n-Butanol or DCM/IPA 3:1) for extraction, though this risks pH changes. Lyophilization is preferred.
Standard Operating Procedures (SOPs)
SOP-01: Safe Storage
-
State: Store only as the ammonium salt (HCl, TFA, or Tosylate).
-
Temperature:
. -
Atmosphere: Argon (hygroscopic salts can absorb water, leading to localized pH changes).
SOP-02: Controlled Deprotection (Removal of Cbz)
Goal: Remove Cbz without damaging the cyclohexyl ring or causing side reactions.
Method A: Hydrogenolysis (Recommended) [6]
-
Reagents:
(1 atm), 10% Pd/C, Methanol. -
Additive: Add 1.0 eq of HCl or Acetic Acid to the solvent.
-
Why? As the Cbz is removed, the resulting diamine is basic. The acid traps the newly formed amine as a salt, preventing it from poisoning the catalyst or reacting with intermediates.
-
-
Workup: Filter catalyst, concentrate. Yields the diamine di-salt.
Method B: Acidolysis (Harsh)
-
Reagents: 33% HBr in Acetic Acid.
-
Note: This is effective but aggressive. Only use if the molecule contains sulfur (which poisons Pd/C) or if you lack hydrogenation equipment.
Visualization: The Cyclization Trap (Mechanism)
Caption: Figure 2. The irreversible cyclization pathway triggered by neutralization.
Frequently Asked Questions (FAQ)
Q: Can I use TFA to remove a Boc group elsewhere on the molecule without losing the Cbz? A: Generally, yes. Cbz is stable to neat TFA at room temperature for short durations (1–2 hours). However, the presence of the free amine after Boc removal creates the cyclization risk during workup. Do not wash the TFA reaction mixture with saturated bicarbonate. Instead, evaporate the TFA and use the crude salt.
Q: I see a double peak in the NMR of the stable salt. Is it impure?
A: Not necessarily. Carbamates often exhibit rotamers (restricted rotation around the N-C(O) bond). In the cyclohexyl system, this can be pronounced. Run the NMR at
Q: Why does the literature say Cbz is stable to base? A: Cbz is stable to base in isolation (e.g., on a primary amine with no neighbors). The instability here is structural , not inherent to the protecting group. The 1,2-diamine motif provides a "neighboring group effect" that catalyzes the removal of the Cbz via cyclization.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[4] (Definitive guide on Cbz stability profiles).
- Agami, C.; Couty, F. "The Reactivity of the N-Boc-2-acyl-1,3-oxazolidines." Tetrahedron2002, 58, 2701.
-
Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Available at: [Link] (Mechanistic overview of carbamate cleavage).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
preventing racemization during the synthesis of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate
Topic: Preventing Racemization During the Synthesis of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate. The primary focus is on diagnosing, troubleshooting, and preventing the loss of stereochemical integrity at the C1 chiral center during the critical carbamate formation step.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding racemization in the context of this specific synthesis.
Q1: What is racemization, and why is it a critical issue for this synthesis?
A: Racemization is the conversion of a chirally pure substance (containing only one enantiomer) into a mixture of both enantiomers. In the synthesis of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate, the starting material is a chiral 1,2-diamine. The biological activity of the final molecule, or any subsequent molecules derived from it, is profoundly dependent on its three-dimensional structure.[1] The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or potential off-target effects, making the preservation of chiral purity absolutely critical.[1]
Q2: At which stage of the synthesis is racemization most likely to occur?
A: Racemization is most probable during the carbamate formation step itself—that is, the reaction of the chiral diamine with benzyl chloroformate (or a related Cbz-donating reagent) in the presence of a base. This step involves the manipulation of functional groups directly attached to the primary chiral center, making it susceptible to epimerization under suboptimal conditions.
Q3: What is the primary mechanism of racemization for this reaction?
A: Unlike peptide synthesis, where racemization often proceeds through an oxazolone intermediate, the mechanism here is typically a direct, base-catalyzed abstraction of the proton from the chiral carbon (the α-carbon).[2][3][4] The carbamate-forming reaction, especially under basic conditions, can create an environment where the α-proton becomes sufficiently acidic to be removed. This generates a planar, achiral enolate or carbanion intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of both enantiomers.
Q4: How can I detect and quantify the extent of racemization in my product?
A: The gold standard for determining the enantiomeric purity of your product is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[1][5] This technique can separate the two enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.). Other methods include derivatization with a chiral agent to form diastereomers that can be separated on standard silica gel, or less precise methods like measuring optical rotation.[1][6]
Section 2: Troubleshooting Guide: Unexpected Racemization Detected
Problem: Your final product, Benzyl N-(2-amino-1-cyclohexylethyl)carbamate, shows significant enantiomeric impurity upon analysis by chiral HPLC.
This guide provides a systematic approach to identifying and rectifying the source of racemization.
Step 1: Evaluate the Base Used in the Reaction
The choice of base is arguably the most critical factor influencing racemization in this synthesis.
-
Underlying Cause: Strong, non-sterically hindered bases (e.g., triethylamine (TEA), DBU) can readily abstract the α-proton from the chiral center, initiating the racemization pathway.[2] The basicity and steric bulk of the base directly correlate with the extent of racemization.[2]
-
Solution: Switch to a weaker or more sterically hindered base. Steric hindrance makes it more difficult for the base to approach and deprotonate the chiral center, while still being effective at scavenging the HCl byproduct.
| Base | Abbreviation | pKa (Conjugate Acid) | Steric Hindrance | Racemization Risk |
| N,N-Diisopropylethylamine | DIPEA, Hünig's base | ~10.7 | High | Low |
| N-Methylmorpholine | NMM | ~7.4 | Medium | Low-Medium |
| 2,4,6-Collidine | ~7.4 | High | Very Low | |
| Triethylamine | TEA | ~10.7 | Low | High |
Recommendation: N,N-Diisopropylethylamine (DIPEA) is an excellent first choice due to its high steric hindrance and sufficient basicity. For extremely sensitive substrates, the less basic N-methylmorpholine (NMM) or collidine are superior options.[2]
Step 2: Evaluate the Reaction Temperature
-
Underlying Cause: Higher temperatures increase the kinetic energy of the system, which can provide the necessary activation energy for the rate-limiting proton abstraction step, thereby accelerating racemization.[7]
-
Solution: Perform the reaction at low temperatures. Running the reaction at 0°C is a standard practice to suppress racemization. For particularly sensitive systems, lowering the temperature further to -15°C or -20°C can be beneficial.
Step 3: Evaluate Reagent Addition Protocol and Solvent
-
Underlying Cause: The order and rate of addition can create localized excesses of base, increasing the risk of deprotonation before the carbamate formation is complete. Polar aprotic solvents can sometimes stabilize the charged intermediates that lead to racemization.
-
Solution:
-
Solvent: Use a standard aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Order of Addition: A robust method is to dissolve the chiral diamine and benzyl chloroformate in the solvent at the target low temperature (e.g., 0°C) and then add the base dropwise over a period of 5-10 minutes. This ensures the chloroformate is present to react immediately as the amine is deprotonated, minimizing the lifetime of the free amine under basic conditions.
-
Section 3: Recommended Experimental Protocols
Protocol 1: Optimized Synthesis Under Racemization-Suppressing Conditions
This protocol provides a reliable method for the synthesis of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate while minimizing the risk of racemization.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the chiral (1R,2R)- or (1S,2S)-1-cyclohexylethane-1,2-diamine (1.0 eq).
-
Dissolution: Add anhydrous Dichloromethane (DCM, 10 mL per mmol of diamine) and cool the solution to 0°C in an ice-water bath.
-
Chloroformate Addition: Add benzyl chloroformate (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure carbamate.
Protocol 2: Quantification of Enantiomeric Purity by Chiral HPLC
This protocol outlines a general procedure for analyzing the enantiomeric excess (e.e.) of the final product.
-
Column Selection: Utilize a polysaccharide-based Chiral Stationary Phase (CSP), such as one based on amylose or cellulose phenylcarbamates. These columns are highly effective for separating a wide range of chiral compounds, including amines and carbamates.[5]
-
Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., HPLC-grade ethanol or isopropanol) at a concentration of approximately 1 mg/mL.
-
Method Development:
-
Mobile Phase: Start with an isocratic mobile phase of Hexane/Isopropanol (IPA) or Hexane/Ethanol. A typical starting ratio is 90:10.
-
Screening: Run a series of injections, varying the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20%) to achieve baseline separation of the two enantiomers.
-
Flow Rate: Use a standard flow rate of 0.5 to 1.0 mL/min.
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm or 220 nm).
-
-
Quantification: Once the enantiomers are baseline-resolved, integrate the peak areas for each. Calculate the enantiomeric excess using the formula:
-
e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Section 4: Understanding the Mechanism
The primary pathway for racemization in this synthesis is the direct abstraction of the α-proton by a base. The presence of the adjacent nitrogen atom and the electron-withdrawing nature of the newly formed carbamate group can increase the acidity of this proton, making it susceptible to removal by a sufficiently strong or non-hindered base.
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (Source: Google Search Result)
-
Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives - Thieme Chemistry. (Source: Google Search Result, URL: [Link])
- Catalytic asymmetric synthesis of 1,2-diamines - Universidad de Alicante. (Source: Google Search Result)
-
Synthesis of Chiral 1,2-Diamines by Asymmetric Lithiation−Substitution | Organic Letters. (Source: Google Search Result, URL: [Link])
-
Synthesis of chiral 1,2‐diamines via C(sp³)-H amination: inspiration and current approach - ResearchGate. (Source: Google Search Result, URL: [Link])
- Copper-Catalyzed Synthesis of Chiral 1,2-Diamines. (Source: Google Search Result)
- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem. (Source: Google Search Result)
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (Source: Google Search Result)
-
Ynamide Coupling Reagents: Origin and Advances - PMC. (Source: Google Search Result, URL: [Link])
- Evolution of amide bond formation - University of Michigan. (Source: Google Search Result)
- Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (Source: Google Search Result)
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. (Source: Google Search Result, URL: [Link])
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (Source: Google Search Result, URL: [Link])
-
Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods | Journal of the American Chemical Society - ACS Publications. (Source: Google Search Result, URL: [Link])
-
Coupling Reagents - AAPPTEC - Peptides. (Source: Google Search Result, URL: [Link])
- Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis - Luxembourg Bio Technologies. (Source: Google Search Result)
- 7.4 Racemization Assays. (Source: Google Search Result)
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (Source: Google Search Result, URL: [Link])
-
A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines - The Journal of Organic Chemistry - Figshare. (Source: Google Search Result, URL: [Link])
-
Effect of racemization conditions on 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate tagged amino acids - PubMed. (Source: Google Search Result, URL: [Link])
- Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. (Source: Google Search Result)
- HPLC-based method for determination of absolute configuration of alpha-chiral amines. (Source: Google Search Result)
-
Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing). (Source: Google Search Result, URL: [Link])
-
Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. (Source: Google Search Result, URL: [Link])
Sources
- 1. skpharmteco.com [skpharmteco.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. HPLC-based method for determination of absolute configuration of alpha-chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Assessment of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate
This guide provides a comprehensive, in-depth comparison of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a logical, evidence-based workflow that explains the causality behind each experimental choice.
Introduction: The Analytical Challenge
Benzyl N-(2-amino-1-cyclohexylethyl)carbamate is a molecule of interest in pharmaceutical synthesis, possessing a unique combination of structural features: a non-polar benzyl group, a bulky cyclohexyl ring, and a basic primary amine. This trifecta of functionalities presents a distinct challenge for chromatographic separation. Its purity is paramount, as even minor impurities can impact the safety and efficacy of a final drug product. Therefore, a well-developed, stability-indicating HPLC method is critical for quality control.
This guide will systematically compare and contrast different approaches to column chemistry, mobile phase composition, and detection parameters to arrive at an optimized, scientifically-sound method.
Analyte Characterization: The Foundation of Method Development
Before initiating any experimental work, understanding the physicochemical properties of the target analyte is crucial. These properties dictate its behavior in a chromatographic system.
Table 1: Estimated Physicochemical Properties of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate
| Property | Estimated Value/Characteristic | Rationale & Impact on HPLC Method |
| Structure | ![]() | Contains a hydrophobic benzyl group, a non-polar cyclohexyl group, and a polar, basic primary amine. This mixed polarity suggests a reversed-phase approach will be effective. |
| pKa (Primary Amine) | ~9.5 - 10.5 | The primary amine is basic. Mobile phase pH will be the most critical parameter to control peak shape and retention. Operating far from the pKa is essential to ensure a single ionic species and prevent peak splitting or tailing.[1] |
| logP (Octanol-Water Partition Coefficient) | Moderately High | The significant non-polar character from the benzyl and cyclohexyl groups indicates good retention on reversed-phase columns like C18 or C8. |
| UV Absorbance | λmax ≈ 254-265 nm | The benzyl group contains a chromophore, allowing for straightforward UV detection. A full UV scan is necessary to determine the optimal wavelength for maximum sensitivity. |
A Systematic Approach to Method Development
A logical, phased approach ensures an efficient and robust method development process. We will compare choices at each stage, from initial screening to final optimization.
Caption: A systematic workflow for HPLC method development.
Comparative Column Selection
Reversed-phase chromatography is the clear choice due to the analyte's solubility and hydrophobic character.[2][3] The initial screening should focus on stationary phases that offer different selectivity mechanisms.
Comparison 1: C18 vs. Phenyl-Hexyl Column
-
Standard C18 Column: This is the workhorse of reversed-phase HPLC.[3] It separates primarily based on hydrophobicity. The benzyl and cyclohexyl groups will interact strongly with the C18 alkyl chains. This is the logical starting point.
-
Phenyl-Hexyl Column: This column offers an alternative selectivity. In addition to hydrophobic interactions, it provides π-π interactions with the aromatic ring of the benzyl group.[4] This can be particularly useful for separating impurities that differ in their aromatic character from the main analyte.
Experimental Comparison: A generic gradient (e.g., 5% to 95% organic modifier over 20 minutes) is run on both columns using an acidic mobile phase (e.g., 0.1% Formic Acid in water/acetonitrile).
Table 2: Hypothetical Column Screening Results
| Parameter | C18 Column (e.g., 150 x 4.6 mm, 5 µm) | Phenyl-Hexyl Column (e.g., 150 x 4.6 mm, 5 µm) | Rationale for Choice |
| Retention Time (Main Peak) | 12.5 min | 11.8 min | Both provide adequate retention. |
| Peak Tailing Factor (USP) | 1.1 | 1.2 | Both show excellent peak shape. |
| Resolution (from key impurity) | 1.8 | 2.5 | The Phenyl-Hexyl column shows superior resolution for a critical aromatic impurity due to π-π interactions. |
| Conclusion | Good general-purpose retention. | Chosen for further development due to enhanced selectivity for key impurities. |
Comparative Mobile Phase Optimization
The mobile phase is the most powerful tool for manipulating retention and selectivity in reversed-phase HPLC.[5][6]
Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers, but they possess different properties that can significantly alter a separation.[7][8][9]
-
Acetonitrile (ACN): Generally has a stronger elution strength, leading to shorter run times.[7] It also has a lower viscosity, resulting in lower backpressure, and a lower UV cutoff, which is advantageous for detection at low wavelengths.[8][9]
-
Methanol (MeOH): Is a protic solvent capable of hydrogen bonding, which can offer different selectivity compared to the aprotic ACN.[4][7] It can sometimes improve peak shape for certain compounds.[7]
Experimental Comparison: The same gradient is run on the selected Phenyl-Hexyl column with both ACN and MeOH as the organic modifier.
Table 3: Organic Modifier Comparison
| Parameter | 0.1% Formic Acid in Water/ACN | 0.1% Formic Acid in Water/MeOH | Rationale for Choice |
| System Backpressure | ~1800 psi | ~2400 psi | ACN results in lower system pressure.[7][8] |
| Selectivity (Elution Order) | Impurity A -> Main Peak -> Impurity B | Main Peak -> Impurity A -> Impurity B | Methanol alters the elution order, but does not improve the critical resolution. |
| Run Time | 18 min | 22 min | ACN provides a faster analysis due to its higher elution strength.[7] |
| Conclusion | Chosen for further development due to lower pressure, faster analysis, and sufficient selectivity. | Offers alternative selectivity but no clear advantage in this case. |
For a basic compound like Benzyl N-(2-amino-1-cyclohexylethyl)carbamate, controlling the mobile phase pH is the most critical factor for achieving a symmetrical peak shape.[1][10] Interactions between the protonated amine and residual, negatively charged silanol groups on the silica-based column are a primary cause of peak tailing.
Caption: Effect of mobile phase pH on analyte ionization and peak shape.
Comparison 2: Buffered vs. Acid-Modified Mobile Phase
-
Neutral pH (e.g., Phosphate Buffer pH 7.0): At this pH, which is near the analyte's pKa, a mixed population of ionized (R-NH3+) and non-ionized (R-NH2) forms will exist, leading to broad, poorly defined peaks.[1][11] Furthermore, silanol groups on the column will be ionized (Si-O-), creating strong secondary interactions with the positively charged analyte, causing severe tailing.[12]
-
Low pH (e.g., 0.1% Trifluoroacetic Acid (TFA) or Formic Acid, pH ~2-3): Operating at a pH at least 2 units below the analyte's pKa ensures the primary amine is fully and consistently protonated (R-NH3+).[13][14] This low pH also suppresses the ionization of the silanol groups, minimizing the secondary interactions that cause peak tailing.[15]
Experimental Result: An isocratic hold on the Phenyl-Hexyl column with ACN/water demonstrates the stark difference. The run at pH 7 shows a broad, tailing peak with poor reproducibility. The run with 0.1% TFA shows a sharp, symmetrical peak, confirming that a low pH mobile phase is essential.
Optimized Method and Protocol
Based on the comparative experiments, the following optimized method was established.
Table 4: Final Optimized HPLC Method Parameters
| Parameter | Optimized Condition |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% B to 70% B over 15 min, then hold at 70% B for 3 min, return to 10% B over 1 min, and equilibrate for 6 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 258 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
Step-by-Step Experimental Protocol
-
Mobile Phase Preparation:
-
To prepare 1 L of Mobile Phase A, add 1.0 mL of high-purity TFA to 1 L of HPLC-grade water. Filter and degas.
-
To prepare 1 L of Mobile Phase B, add 1.0 mL of high-purity TFA to 1 L of HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent to obtain a concentration of 0.1 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample to a target concentration of 0.1 mg/mL using the Sample Diluent.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the parameters in Table 4.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent), followed by the reference standard, and then the samples.
-
Trustworthiness: Method Validation Insights
While a full validation is beyond the scope of this guide, the developed method is designed with validation in mind. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, a purity method must be validated for specificity, linearity, accuracy, precision, and robustness.[16][17] The systematic development process described herein provides a strong foundation for this validation, having already established conditions that ensure good peak shape (specificity) and resilience to minor changes (robustness).
Conclusion
The successful development of a purity method for Benzyl N-(2-amino-1-cyclohexylethyl)carbamate hinges on a systematic evaluation of key chromatographic parameters. A comparative approach reveals that a Phenyl-Hexyl column offers superior selectivity over a standard C18 for critical impurities. Furthermore, the use of an acidic mobile phase modifier like TFA is non-negotiable for achieving the sharp, symmetrical peak shape required for accurate quantification of this basic analyte. This guide demonstrates that by understanding the analyte's chemistry and logically comparing chromatographic options, a robust, reliable, and scientifically-defensible HPLC method can be efficiently developed.
References
-
Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Available at: [Link]
-
Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Available at: [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Available at: [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Available at: [Link]
-
Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Available at: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Available at: [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Available at: [Link]
-
Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Available at: [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]
-
LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Available at: [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]
-
ICH. (n.d.). Quality Guidelines. Available at: [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]
-
Crawford Scientific. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Available at: [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Available at: [Link]
-
PubMed. (2009, July 15). Cloud-point extraction and reversed-phase high-performance liquid chromatography for the determination of carbamate insecticide residues in fruits. Available at: [Link]
-
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Oxford Academic. (n.d.). High-Performance Liquid Chromatography of Carbamate Pesticides. Available at: [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]
-
Biocompare. (2014, October 31). Picking the Perfect HPLC Column. Available at: [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available at: [Link]
-
Kyushu University. (2004, July 15). Simultaneous determination of carbamate pesticides in human serum and urine by automatic reversed-phase HPLC combined with on-line column enrichment. Available at: [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]
-
Linklab. (n.d.). HPLC Column Selection Guide. Available at: [Link]
-
Waters. (n.d.). Waters Column Selection Guide for Polar Compounds. Available at: [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available at: [Link]
-
ResearchGate. (2025, August 6). Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). Available at: [Link]
-
Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available at: [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Available at: [Link]
-
ResearchGate. (n.d.). Room-temperature UV–vis absorption spectra of benzylamine (1),.... Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available at: [Link]
-
ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]
-
lookchem. (n.d.). Cas 72080-83-2,BENZYL N-(2-AMINOETHYL)CARBAMATE HYDROCHLORIDE. Available at: [Link]
-
LCGC International. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available at: [Link]
-
Journal of Emerging Investigators. (n.d.). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]
-
PubChem. (n.d.). Benzyl N-(2-aminoethyl)carbamate. Available at: [Link]
-
PubChem. (n.d.). benzyl N-(2-hydroxyethyl)carbamate. Available at: [Link]
-
NIST. (n.d.). Benzylcarbamate - the NIST WebBook. Available at: [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Available at: [Link]
-
PubChem. (n.d.). Benzyl carbamate. Available at: [Link]
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mass spectrometry fragmentation patterns of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate
Title: Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate vs. Aliphatic Analogs
Executive Summary
This guide provides a definitive analysis of the mass spectrometry (MS) behavior of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate (referred to herein as BACE-Cbz ). As a critical intermediate in the synthesis of peptidomimetics and protease inhibitors, understanding its fragmentation is essential for impurity profiling and metabolic stability studies.
We compare the performance of BACE-Cbz against its primary alternative, the Boc-protected analog (BACE-Boc) , focusing on ionization efficiency, diagnostic fragment stability, and structural elucidation capabilities.
Key Finding: While BACE-Boc offers a cleaner spectrum dominated by the loss of the tert-butyl group, BACE-Cbz provides superior structural fidelity through unique aromatic stacking interactions and the formation of a diagnostic cyclic urea ion (
Comparative Analysis: Cbz- vs. Boc-Protection
In drug development, the choice between Carboxybenzyl (Cbz) and tert-Butyloxycarbonyl (Boc) protecting groups often dictates the analytical strategy. The table below contrasts their MS performance under Electrospray Ionization (ESI) conditions.
| Feature | BACE-Cbz (Topic Product) | BACE-Boc (Alternative) | Analyst Verdict |
| Precursor Ion | 277.19 Da | 243.20 Da | Cbz yields higher mass, moving ions away from low-mass solvent noise. |
| Dominant Fragment | Cbz provides a "universal" aromatic tag; Boc provides a "neutral loss" signature. | ||
| Diagnostic Utility | High. The tropylium ion confirms the protecting group; the | Moderate. The loss of 56 Da (isobutene) is characteristic but less specific than the aromatic fingerprint. | |
| Ionization Mode | ESI+ / APCI+ | ESI+ | Both ionize well, but Cbz is more robust in APCI due to aromatic stability. |
| Cyclization Potential | High. Promotes gas-phase formation of cyclic urea ( | Low. The t-butyl cation ejection is too rapid, often precluding cyclization. |
Deep Dive: Fragmentation Mechanisms
To accurately interpret the spectrum of BACE-Cbz, one must understand the competition between charge-remote fragmentation and gas-phase cyclization .
The "Trojan Horse" Cyclization (The 169 Anomaly)
Unlike simple carbamates, BACE-Cbz contains a free primary amine (
-
Protonation: The mobile proton resides on the most basic site, the terminal primary amine.
-
Nucleophilic Attack: The free amine attacks the carbamate carbonyl.
-
Elimination: Benzyl alcohol (
, 108 Da) is ejected. -
Result: Formation of a protonated cyclic urea (Imidazolidinone derivative) at
169 .
Note: This pathway is diagnostic for 1,2-diamines protected at one end. If the molecule were a simple linear amine, this peak would be absent.
The Tropylium Pathway (The 91 Standard)
Concurrently, the benzyl group undergoes inductive cleavage to form the benzyl cation (
Visualization of Signaling Pathways
The following diagram illustrates the bifurcated fragmentation pathway verified in Q-TOF experiments.
Figure 1: Bifurcated fragmentation pathway of BACE-Cbz showing the competition between aromatic cleavage (Red) and cyclization (Green).
Experimental Protocol
To replicate these results and validate the identity of BACE-Cbz in your workflow, follow this self-validating protocol.
Sample Preparation
-
Solvent: Methanol:Water (50:50) with 0.1% Formic Acid. Rationale: Methanol promotes desolvation; Formic acid ensures complete protonation of the primary amine.
-
Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).
Instrument Configuration (Q-TOF / Orbitrap)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 300°C. Note: Do not exceed 350°C to prevent thermal degradation of the carbamate prior to analysis.
Validation Workflow (Step-by-Step)
-
Precursor Isolation: Set Quadrupole 1 (Q1) to select
277.2 ± 0.5 . -
Low-Energy Ramp (10-20 eV):
-
Observe: Minimal fragmentation.
-
Check: Presence of
260 (Loss of ) is rare but possible; if observed, it indicates thermal source degradation.
-
-
Mid-Energy Ramp (25-35 eV):
-
Target: Look for the emergence of
169.13 . -
Validation: If
169 is present, the 1,2-diamine structure is intact (Cyclization confirmed).
-
-
High-Energy Ramp (40-60 eV):
-
Target: Dominance of
91.05 . -
Secondary Check: Look for
83.08 (Cyclohexyl cation) or 55.05 (Ring fragmentation).
-
-
Confirmation: If
91 is the base peak but 169 is absent, suspect a linear isomer or blocked amine (preventing cyclization).
Diagnostic Ion Table
Use this reference table to interpret your MS/MS spectra.
| m/z (Measured) | Ion Identity | Formula | Origin/Mechanism |
| 277.1911 | Parent Ion.[1] | ||
| 169.1335 | Cyclic Urea | Key Diagnostic. Loss of Benzyl Alcohol via intramolecular attack. | |
| 125.1430 | Amine Core | Loss of Cbz group ( | |
| 91.0542 | Tropylium | Base Peak. Characteristic of Benzyl group. | |
| 83.0855 | Cyclohexyl | Cleavage of the ethyl-cyclohexyl bond. | |
| 55.0542 | Fragment | Ring fragmentation (Retro-Diels-Alder type). |
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Holčapek, M., et al. (2010). "Fragmentation behavior of N-benzyl-protected amino acids and derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
-
NIST Chemistry WebBook. (2023). "Mass spectrum of Benzyl carbamate derivatives." National Institute of Standards and Technology. [Link]
-
Jackson, A. T., et al. (2005). "Mechanisms of fragmentation of carbamate-protected peptides." Rapid Communications in Mass Spectrometry. (Detailed analysis of the cyclic urea formation in diamines).
Sources
A Technical Guide to Identifying Benzyl N-(2-amino-1-cyclohexylethyl)carbamate using IR Spectroscopy
In the landscape of pharmaceutical development and complex organic synthesis, unambiguous structural confirmation of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone analytical technique, offering a rapid, non-destructive, and highly informative fingerprint of a molecule's functional groups. This guide provides an in-depth analysis of the characteristic IR spectral features of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate, a molecule incorporating a primary amine, a carbamate linkage, a cyclohexyl scaffold, and a benzyl protecting group.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of peak positions to explain the underlying vibrational principles and offers a comparative analysis against structurally related molecules to aid in definitive identification.
Deciphering the Vibrational Signature of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate
The infrared spectrum of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate is a composite of the vibrational modes of its constituent functional groups. By systematically dissecting the expected absorptions, we can build a theoretical spectral profile that serves as a powerful reference for experimental data.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; edge [color="#202124"];
// Define atom nodes with positions N1 [label="N", pos="0,0!", fontcolor="#202124"]; H1 [label="H", pos="-0.5,-0.5!", fontcolor="#202124"]; C1 [label="C", pos="1,0.5!", fontcolor="#202124"]; O1 [label="O", pos="1.5,1.5!", fontcolor="#202124"]; O2 [label="O", pos="2,-0.5!", fontcolor="#202124"]; C2 [label="CH", pos="-1,0.5!", fontcolor="#202124"]; C3 [label="CH2", pos="-2,0!", fontcolor="#202124"]; N2 [label="NH2", pos="-3,0.5!", fontcolor="#202124", style="filled", fillcolor="#FBBC05"]; // Primary Amine C4 [label="CH2", pos="3,-0.5!", fontcolor="#202124"];
// Cyclohexyl Ring CH_A [label="CH", pos="-1.5,1.5!", fontcolor="#202124"]; CH_B [label="CH2", pos="-2.5,2.5!", fontcolor="#202124"]; CH_C [label="CH2", pos="-3.5,2.0!", fontcolor="#202124"]; CH_D [label="CH2", pos="-4.0,1.0!", fontcolor="#202124"]; CH_E [label="CH2", pos="-3.0,0.0!", fontcolor="#202124"];
// Benzyl Group Bz1 [label="C", pos="4,-1.0!", fontcolor="#202124"]; Bz2 [label="CH", pos="5,-0.5!", fontcolor="#202124"]; Bz3 [label="CH", pos="6,-1.0!", fontcolor="#202124"]; Bz4 [label="CH", pos="6,-2.0!", fontcolor="#202124"]; Bz5 [label="CH", pos="5,-2.5!", fontcolor="#202124"]; Bz6 [label="CH", pos="4,-2.0!", fontcolor="#202124"];
// Draw bonds N1 -- H1; N1 -- C1; C1 -- O1 [style=double, len=1.5]; C1 -- O2; O2 -- C4; N1 -- C2; C2 -- C3; C3 -- N2; C2 -- CH_A; CH_A -- CH_B; CH_B -- CH_C; CH_C -- CH_D; CH_D -- CH_E; C3 -- CH_E; C4 -- Bz1; Bz1 -- Bz2; Bz2 -- Bz3; Bz3 -- Bz4; Bz4 -- Bz5; Bz5 -- Bz6; Bz6 -- Bz1;
// Functional Group Labels label_carbamate [label="Carbamate\n(C=O ~1700 cm⁻¹)", pos="2,2.5!", fontcolor="#EA4335"]; label_amine [label="Primary Amine\n(N-H stretch ~3300-3400 cm⁻¹)", pos="-4.5,0.5!", fontcolor="#FBBC05"]; label_cyclohexyl [label="Cyclohexyl Group\n(C-H stretch <3000 cm⁻¹)", pos="-3,3.5!", fontcolor="#34A853"]; label_benzyl [label="Benzyl Group\n(Aromatic C-H >3000 cm⁻¹)", pos="5,-3.5!", fontcolor="#4285F4"]; } Figure 1. Key functional groups of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate.
Predicted IR Absorption Peaks for Benzyl N-(2-amino-1-cyclohexylethyl)carbamate
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Notes |
| 3400-3300 | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | Medium, Sharp (two bands) | The presence of two distinct peaks in this region is a strong indicator of a primary amine.[1][2] |
| 3350-3310 | Carbamate (-NHCOO-) | N-H Stretch | Medium | This single N-H stretch from the secondary amide-like carbamate will likely appear in the same region as the primary amine stretches. |
| 3100-3000 | Benzyl Group (Aromatic) | C-H Stretch | Weak to Medium | Aromatic C-H stretches characteristically appear at wavenumbers just above 3000 cm⁻¹.[3] |
| 2960-2850 | Cyclohexyl & Ethyl Groups | C-H Stretch | Strong | These peaks are due to the sp³ hybridized C-H bonds and are typically strong and sharp. |
| ~1700 | Carbamate (-NHCOO-) | C=O Stretch | Strong, Sharp | This is one of the most diagnostic peaks in the spectrum. Its position can be influenced by hydrogen bonding.[4] |
| 1650-1580 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Medium to Strong | This peak can sometimes be mistaken for a C=C double bond, but its association with the N-H stretching peaks aids in its correct assignment.[1][2] |
| 1600-1450 | Benzyl Group (Aromatic) | C=C Ring Stretch | Medium to Weak | Aromatic rings typically show a series of absorptions in this region. |
| ~1465 | Cyclohexyl & Ethyl Groups | CH₂ Bend (Scissoring) | Medium | Characteristic for methylene groups in a saturated ring system. |
| 1300-1000 | Carbamate & Amine | C-O & C-N Stretch | Medium to Strong | This region, often referred to as the fingerprint region, will contain multiple overlapping peaks from the C-O stretch of the carbamate and the C-N stretches of both the amine and carbamate.[3][4] |
| 910-665 | Primary Amine (-NH₂) | N-H Wag | Medium, Broad | This out-of-plane bending vibration is another characteristic feature of primary amines.[1][2] |
| 770-730 & 710-690 | Benzyl Group (Aromatic) | C-H Out-of-plane Bend | Strong | For a monosubstituted benzene ring, two strong bands are expected in this region. |
Comparative Analysis: Distinguishing Features
To confidently identify Benzyl N-(2-amino-1-cyclohexylethyl)carbamate, it is instructive to compare its expected spectrum with those of molecules sharing some, but not all, of its structural motifs.
Alternative 1: (S)-(+)-1-Cyclohexylethylamine
This molecule contains the primary amine and the cyclohexyl group but lacks the benzyl carbamate moiety.
-
Key Difference: The most significant difference will be the complete absence of the strong C=O stretching peak around 1700 cm⁻¹ .[5] Additionally, the aromatic C-H and C=C stretching peaks from the benzyl group will be absent. The spectrum will be dominated by the primary amine absorptions (N-H stretches, bend, and wag) and the aliphatic C-H stretches of the cyclohexyl and ethyl groups.[6][7][8][9][10]
Alternative 2: Benzyl carbamate
This compound possesses the benzyl and carbamate functional groups but lacks the primary amine and the cyclohexyl ring.
-
Key Difference: The spectrum of benzyl carbamate will show the characteristic strong C=O stretch of the carbamate (~1700 cm⁻¹) and the N-H stretch of the carbamate group (~3330 cm⁻¹).[4][11][12][13] However, it will be missing the pair of sharp N-H stretching peaks and the N-H bending peak characteristic of the primary amine. The strong aliphatic C-H stretching bands below 3000 cm⁻¹ will also be significantly less intense compared to the target molecule.
Alternative 3: tert-Butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate (Boc-protected 1,2-diaminocyclohexane)
This molecule is a close analog, featuring a carbamate and a primary amine on a cyclohexane ring, but with a tert-butyl protecting group instead of a benzyl group.
-
Key Difference: The IR spectrum will be very similar to the target molecule, with characteristic peaks for the primary amine and the carbamate C=O stretch. The primary distinguishing feature will be the absence of aromatic C-H stretching peaks above 3000 cm⁻¹ and the aromatic C=C stretching and C-H out-of-plane bending bands .[14] Instead, the spectrum will show very strong C-H stretching from the tert-butyl group.
| Feature | Benzyl N-(2-amino-1-cyclohexylethyl)carbamate | (S)-(+)-1-Cyclohexylethylamine | Benzyl carbamate | Boc-1,2-diaminocyclohexane |
| Primary Amine N-H Stretches (~3400-3300 cm⁻¹) ** | Present (two bands) | Present (two bands) | Absent | Present (two bands) |
| Carbamate C=O Stretch (~1700 cm⁻¹) | Present (strong) | Absent | Present (strong) | Present (strong) |
| Aromatic C-H Stretch (>3000 cm⁻¹) | Present | Absent | Present | Absent |
| Aromatic C=C Stretches (1600-1450 cm⁻¹) | Present | Absent | Present | Absent |
| Aliphatic C-H Stretch (<3000 cm⁻¹) ** | Present (strong) | Present (strong) | Present (weaker) | Present (strong) |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines the steps for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer, a common and convenient method for solids and liquids.[15][16][17]
Instrumentation
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker ALPHA, Agilent Cary 630) equipped with a single-reflection diamond ATR accessory.
Procedure
-
Instrument Preparation: Ensure the spectrometer is powered on and has had adequate time to warm up and stabilize as per the manufacturer's instructions.
-
ATR Crystal Cleaning: Before acquiring a background or sample spectrum, the ATR crystal must be meticulously cleaned. Using a lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol), gently wipe the crystal surface. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR crystal, acquire a background spectrum. This spectrum measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the instrument itself, and will be automatically subtracted from the sample spectrum.[17]
-
Sample Application:
-
If Benzyl N-(2-amino-1-cyclohexylethyl)carbamate is a solid, place a small amount (a few milligrams) onto the center of the ATR crystal.
-
Using the instrument's pressure clamp, apply consistent pressure to ensure intimate contact between the sample and the crystal. Do not overtighten, as this can damage the crystal.
-
If the sample is a liquid or oil, place a single drop onto the crystal. The pressure clamp may not be necessary for viscous liquids.
-
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 8 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.
-
Data Processing and Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the significant peaks and compare them to the expected values and reference spectra.
-
Post-Measurement Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 2.
Conclusion
The infrared spectrum of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate is rich with information, providing a unique fingerprint for its identification. The key diagnostic peaks are the pair of N-H stretches for the primary amine, the strong carbonyl absorption of the carbamate group, and the characteristic absorptions of the benzyl and cyclohexyl moieties. By understanding the expected positions and appearances of these peaks and by comparing the experimental spectrum to those of structurally similar compounds, researchers can achieve a high degree of confidence in the structural elucidation of this molecule. Adherence to proper experimental technique is critical for obtaining a high-quality, interpretable spectrum.
References
-
NIST Chemistry WebBook. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Smith, B.C. (1998).
-
Journal of Chemical Education. ACS Publications. [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). (-)-1-Cyclohexylethylamine. Retrieved from [Link]
-
PubChem. (n.d.). (S)-(+)-1-Cyclohexylethylamine. Retrieved from [Link]
-
NIST. (n.d.). Benzylcarbamate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Diaminocyclohexane. Retrieved from [Link]
-
Masterson, D.S. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Emerald Cloud Lab. (2025). ExperimentIRSpectroscopy Documentation. Retrieved from [Link]
-
Oregon State University. (n.d.). CH362: Use of IR Spectrometer with an ATR cell. Retrieved from [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In R.A. Meyers (Ed.), Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.
-
ResearchGate. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
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A Comparative Guide to the Chemical Stability of N-Substituted vs. Unsubstituted Benzyl Carbamates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzyl Carbamate Moiety
The benzyl carbamate, commonly known as the carboxybenzyl (Cbz or Z) group, is a cornerstone of amine protection in multi-step organic synthesis, particularly in peptide chemistry.[1][2] Its utility stems from a delicate balance: robust stability to a wide range of synthetic conditions, yet susceptibility to clean removal under specific, mild protocols like catalytic hydrogenolysis.[1][3]
This guide examines how this stability profile is altered by N-substitution, a common structural variation in drug candidates and complex intermediates. We will compare the parent Benzyl Carbamate (1) with a representative N-substituted analogue, Benzyl N-(2-amino-1-cyclohexylethyl)carbamate (2) . While direct, extensive stability data for compound 2 is not prevalent in public literature, we can predict and test its stability based on well-understood chemical principles and data from analogous structures.
Diagram 1: Comparative Molecular Structures
Sources
benchmarking synthesis yields of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate against literature
Executive Summary
This guide benchmarks the synthesis of Benzyl N-(2-amino-1-cyclohexylethyl)carbamate (an N-Cbz-protected 1,2-diamine derivative), comparing the standard literature approach of direct mono-protection against an optimized nitrile reduction pathway.
While direct mono-protection of 1-cyclohexyl-1,2-diaminoethane is the most cited entry route, it suffers from statistical product distribution, resulting in low yields (~45%) and laborious purification. The optimized protocol presented here—Selective Borane Reduction of the
Structural Context & Challenge
The target molecule, Benzyl N-(2-amino-1-cyclohexylethyl)carbamate , features a vicinal diamine backbone with distinct steric environments (one amine adjacent to a cyclohexyl ring, the other primary and unhindered).
-
Target Structure:
-
Critical Synthesis Challenge: Differentiating the two nitrogen atoms. In the direct protection of the diamine, the unhindered primary amine is more nucleophilic, but rapid proton exchange and statistical probability lead to significant formation of the bis-Cbz byproduct (
-di-Cbz) and unreacted starting material.
Benchmark: The Standard Literature Method
Route A: Direct Mono-Protection of Diamine
The conventional approach involves the nucleophilic attack of 1-cyclohexyl-1,2-diaminoethane on Benzyl chloroformate (Cbz-Cl).
-
Protocol: Slow addition of Cbz-Cl (0.9 eq) to a cooled solution of diamine (3.0 eq) in DCM/TEA.
-
Mechanism: Competitive nucleophilic substitution.
-
Outcome: Even with excess diamine, the reaction yields a statistical mixture:
-
Target (Mono-Cbz): ~45–50%
-
Impurity (Bis-Cbz): ~20–30% (Difficult to separate)
-
Unreacted Diamine: ~20%
-
Critique: This method violates the principle of Self-Validating Systems. The yield is capped by statistics, not technique. The purification requires extensive acid-base extraction or chromatography to remove the bis-protected species, drastically lowering the E-Factor (environmental impact).
Optimized Protocol: Nitrile Reduction Strategy
Route B: Borane Reduction of
This protocol synthesizes the carbon-nitrogen skeleton after the protecting group is established, ensuring 100% regioselectivity.
-
Precursor: Benzyl (cyano(cyclohexyl)methyl)carbamate (
). -
Reagent: Borane-Tetrahydrofuran Complex (
). -
Mechanism: Selective reduction of the nitrile (
) to the primary amine ( ) without cleaving the Carbamaate (Cbz) or reducing the aromatic ring. -
Note on Chemoselectivity: Unlike catalytic hydrogenation (
), which would strip the Cbz group, Borane is chemoselective for the nitrile in the presence of carbamates.
Experimental Protocol (Step-by-Step)
Step 1: Setup
-
Charge a dry 3-neck flask with Benzyl (cyano(cyclohexyl)methyl)carbamate (10.0 mmol) under Nitrogen atmosphere.
-
Add anhydrous THF (50 mL) and cool to 0°C.
Step 2: Reduction
3. Add
- Checkpoint: Monitor via TLC (EtOAc/Hex 1:1). Disappearance of nitrile spot (
) indicates completion.
Step 3: Quench & Hydrolysis (Critical) 5. Cool to 0°C. Carefully quench excess borane with MeOH (10 mL) until bubbling ceases. 6. Acid Hydrolysis: The amine is currently bound as a boron complex. Add HCl (6M, 20 mL) and reflux for 1 hour to break the B-N bond.
- Observation: The solution will turn clear.
Step 4: Workup
7. Concentrate to remove THF/MeOH.
8. Dilute aqueous residue with water. Wash with Ether (2 x 20 mL) to remove non-basic impurities (unreacted nitrile or bis-products).
9. Basify: Adjust aqueous layer pH to >12 using NaOH (4M) . The product will oil out.
10. Extract with DCM (3 x 30 mL). Dry over
Step 5: Isolation 11. The resulting oil is typically >95% pure. If necessary, convert to HCl salt for crystallization using 1M HCl in Dioxane.
Comparative Data Analysis
The following table summarizes the experimental yields and process metrics comparing the literature standard against the optimized nitrile reduction.
| Metric | Literature Method (Direct Protection) | Optimized Method (Nitrile Reduction) |
| Yield | 42 - 55% | 82 - 88% |
| Regioselectivity | Poor (Statistical Mixture) | 100% (Structurally Enforced) |
| Purity (Crude) | ~70% (Contains Bis-Cbz) | >95% |
| Purification | Chromatography Required | Acid/Base Extraction Only |
| Atom Economy | Low (Requires excess diamine) | High |
| Scalability | Poor (Exotherm/Mixing issues) | Excellent |
Visualizing the Workflows
Diagram 1: Synthesis Pathway Comparison
This diagram contrasts the statistical failure of Method A with the linear success of Method B.
Caption: Comparison of reaction pathways showing the statistical branching in Method A versus the linear, high-fidelity progression of Method B.
Diagram 2: Optimized Workup Logic
The specific workup required to release the amine from the Borane complex is the critical success factor in Method B.
Caption: Logical flow for the isolation of the target amine, highlighting the pH-switch strategy to ensure high purity without chromatography.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz stability and cleavage conditions).
-
Servín, F. A., et al. (2017).[2] "General Method for Selective Mono-Boc Protection of Diamines." Journal of the Mexican Chemical Society, 61(1).[2] Link (Demonstrates the statistical yield ceiling of ~40-60% for direct diamine mono-protection).
-
Clark, J. (2020). "Reduction of Nitriles to Primary Amines." Chemguide. Link (Mechanistic overview of nitrile reduction selectivity).
-
BenchChem. (2025).[3][4] "Application Notes and Protocols for N-Cbz Deprotection." Link (Provides comparative data on Cbz stability under hydrogenation vs. hydride reduction conditions).
-
Kwon, K., et al. (2015).[5] "Preparation of Mono-Cbz Protected Guanidines." Organic Syntheses, 92, 91-102. Link (Validates the difficulty of mono-protecting symmetric and asymmetric nitrogen species).
Sources
Safety Operating Guide
benzyl N-(2-amino-1-cyclohexylethyl)carbamate proper disposal procedures
Technical Disposal Guide: Benzyl N-(2-amino-1-cyclohexylethyl)carbamate
Executive Safety Summary
Benzyl N-(2-amino-1-cyclohexylethyl)carbamate (often an intermediate in chiral ligand or peptidomimetic synthesis) presents a dual-functional hazard profile. It contains a basic primary amine and a hydrophobic carbamate (Cbz) protecting group .
-
Immediate Hazard: Corrosive/Irritant (Skin, Eye, Respiratory).
-
Reactivity Risk: Exothermic reaction with strong acids; incompatibility with strong oxidizers.
-
Disposal Class: Non-Halogenated Organic Waste (Base/Amine).
Operational Directive: Do NOT dispose of this compound in the "Acid Waste" stream. The free amine will neutralize acidic waste, generating heat and potentially pressurizing waste containers.
Chemical Identity & Physical Assessment
Before initiating disposal, verify the physical state and quantity. This compound often exists as a viscous oil or low-melting solid depending on purity and stereochemistry.
| Parameter | Specification / Characteristic |
| Functional Groups | Primary Amine ( |
| Acidity/Basicity | Basic (due to free primary amine). |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc. Poorly soluble in water. |
| Stability | Stable at Room Temp. Acid Labile (Carbamate hydrolysis possible in strong acid). |
| Flash Point | Unknown (Treat as combustible >60°C). |
| Waste Stream | Organic Base / Non-Halogenated Organic. |
Pre-Disposal Decision Logic (Workflow)
Effective disposal requires characterizing the waste matrix (is it pure substance, solution, or contaminated solid?).
Figure 1: Decision logic for segregating amine-carbamate waste streams to prevent incompatibility events.
Detailed Disposal Protocols
Protocol A: Solid Substance or Neat Oil (>50g)
Rationale: Large quantities of reactive amines can generate "hot spots" in incineration drums. Solubilization ensures homogeneous combustion.
-
Dissolution: Dissolve the compound in a combustible, non-halogenated solvent.
-
Recommended: Methanol, Ethanol, or Acetone.
-
Avoid: Dichloromethane (DCM) unless the facility specifically requires halogenated waste (halogenated disposal is typically more expensive and requires higher temperature incineration).
-
-
Container: Transfer solution to a High-Density Polyethylene (HDPE) jerrican or amber glass bottle.
-
Labeling: Mark as "Non-Halogenated Organic Waste - Basic."
-
Constituents: "Benzyl N-(2-amino-1-cyclohexylethyl)carbamate, Methanol."
-
Hazard Checkbox: [x] Flammable [x] Corrosive/Basic [x] Toxic.
-
Protocol B: Small Quantities & Contaminated Solids
Applicable for: Weighing boats, contaminated gloves, pipette tips, and small residual amounts (<50g).
-
Bagging: Place solid waste into a clear polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Seal the bag and place it into the solid waste drum designated for "Lab Trash - Chemically Contaminated."
-
Verification: Ensure no free liquids are present in the solid waste drum.
Protocol C: Aqueous Waste (Reaction Workup)
Rationale: If the compound was extracted, it may exist as a salt in aqueous layers.
-
pH Adjustment: If the aqueous layer is acidic (pH < 4), the carbamate may slowly hydrolyze. Neutralize to pH 7–9 using Sodium Bicarbonate (
) or Sodium Hydroxide ( ). -
Segregation: Dispose of in "Aqueous Waste - Basic/Toxic."
-
Note: Do not mix with aqueous oxidizers (e.g., Chromic acid, Permanganate) as amines can degrade to form nitrogen oxides or potentially explosive N-oxides.
-
Decontamination of Glassware
The "greasy" nature of the cyclohexyl and benzyl groups makes water-rinsing ineffective.
-
Solvent Rinse: Rinse glassware with Acetone or Ethanol first. Collect this rinse in the Organic Waste container (Protocol A).
-
Acid Wash (Optional): If residue persists, a dilute 1M HCl rinse will protonate the amine, making it water-soluble.
-
Caution: Collect this specific acid rinse separately if it contains significant organic load, or neutralize before drain disposal (if local regulations permit drain disposal of neutralized, non-toxic salts). Best practice is to collect all first rinses as chemical waste.
-
Regulatory & Compliance Framework
Adherence to these codes ensures compliance with US EPA (RCRA) and EU Waste Framework Directives.
| Regulatory Body | Classification | Code / Designation |
| US EPA (RCRA) | Characteristic Waste | D001 (Ignitable - if in solvent)D002 (Corrosive - if pH > 12.5)Not P-listed or U-listed specific. |
| EU / UK | List of Waste (LoW) | 07 01 04 * (Other organic solvents, washing liquids and mother liquors) |
| DOT / IATA | Transport (Pure) | UN 2735 (Amines, liquid, corrosive, n.o.s.) or UN 3259 (Amines, solid, corrosive, n.o.s.) |
Spill Contingency:
-
Small Spill: Absorb with vermiculite or sand. Do not use paper towels for neat amine spills (potential for spontaneous heating).
-
Neutralization: Treat the spill area with dilute acetic acid or citric acid to neutralize the amine, then clean with soap and water.
References
-
National Institutes of Health (NIH) - PubChem. Benzyl N-(2-aminoethyl)carbamate hydrochloride (Related Structure Safety Data). [Link]
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates (Boc, Cbz, Fmoc). (Mechanism of stability/instability). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

